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  • Product: 5-(chloromethyl)-1-isopropyl-1H-pyrazole
  • CAS: 1260658-90-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-(chloromethyl)-1-isopropyl-1H-pyrazole

Introduction The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable metabolic stability and ve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable metabolic stability and versatile chemical functionality have cemented its status as a "privileged scaffold," appearing in numerous blockbuster drugs.[1] The introduction of a reactive chloromethyl group onto this scaffold, as seen in 5-(chloromethyl)-1-isopropyl-1H-pyrazole, creates a highly valuable and versatile building block for synthetic chemists. The chloromethyl group acts as a potent electrophilic handle, enabling a wide array of subsequent chemical modifications through nucleophilic substitution reactions.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(chloromethyl)-1-isopropyl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and handling. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Core Physicochemical Properties

While specific experimental data for 5-(chloromethyl)-1-isopropyl-1H-pyrazole is not extensively published, its properties can be reliably predicted based on closely related analogs and established chemical principles. The following table summarizes its key identifiers and expected physicochemical characteristics.

PropertyValueSource/Rationale
IUPAC Name 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazoleIUPAC Nomenclature
CAS Number 2091593-35-8 (for a related pyridine derivative)[4]Data for exact CAS is sparse; related structures provide context.
Molecular Formula C₇H₁₁ClN₂Calculated
Molecular Weight 158.63 g/mol Calculated
Appearance Colorless to light yellow liquid or low-melting solidPredicted based on similar pyrazole derivatives.
Boiling Point Not available; expected to be >200 °CExtrapolated from similar structures.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water.General property of similar organic molecules.
Reactivity The chloromethyl group is a strong electrophile, reactive towards nucleophiles.[3]Chemical principle

Synthesis and Reactivity Insights

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[5] A plausible and common synthetic pathway to obtain the precursor for our target molecule, (1-isopropyl-1H-pyrazol-5-yl)methanol, involves the cyclocondensation of a 1,3-dicarbonyl compound with isopropylhydrazine.

The subsequent chlorination of the hydroxymethyl group is a critical step. This transformation is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl trichloride (POCl₃).[6]

Causality Behind Experimental Choice: The choice of a strong chlorinating agent like SOCl₂ is deliberate. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. This Sₙi (substitution nucleophilic internal) mechanism is efficient for converting primary alcohols to alkyl chlorides with minimal side reactions, ensuring a high yield of the desired product.

The primary site of reactivity for 5-(chloromethyl)-1-isopropyl-1H-pyrazole is the benzylic-like carbon of the chloromethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent chlorine atom and the pyrazole ring system.[3] Consequently, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides), making it an exceptionally useful intermediate for elaborating molecular complexity.

Illustrative Synthetic Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Characterization A 1,3-Dicarbonyl Precursor C Cyclocondensation (e.g., in Acetic Acid) A->C B Isopropylhydrazine B->C D (1-isopropyl-1H-pyrazol-5-yl)methanol C->D Formation of Pyrazole Ring F Chlorination Reaction (e.g., in DCM) D->F E Thionyl Chloride (SOCl₂) E->F G 5-(chloromethyl)-1-isopropyl-1H-pyrazole F->G Conversion of -OH to -Cl H Purification (Column Chromatography) G->H I Spectroscopic Analysis (NMR, MS) H->I J Verified Product I->J

Caption: General workflow for synthesis and verification.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For 5-(chloromethyl)-1-isopropyl-1H-pyrazole, both ¹H and ¹³C NMR are required.

¹H NMR (Proton NMR)

This technique provides information about the number of different types of protons and their neighboring environments.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~6.3 ppm & ~7.4 ppm: Two distinct signals, each integrating to 1H, corresponding to the two protons on the pyrazole ring (H-3 and H-4). The exact shifts can vary, but they will appear as doublets due to coupling to each other.

    • ~4.6 ppm: A sharp singlet integrating to 2H. This is the characteristic signal for the chloromethyl (-CH₂Cl) protons.[6] Its downfield shift is due to the deshielding effect of the adjacent chlorine atom.

    • ~4.5 ppm: A septet (a signal split into seven lines) integrating to 1H. This corresponds to the methine proton (-CH) of the isopropyl group.[7]

    • ~1.5 ppm: A doublet integrating to 6H. This signal represents the two equivalent methyl (-CH₃) groups of the isopropyl substituent.[7]

¹³C NMR (Carbon-13 NMR)

This provides information on the different carbon environments in the molecule.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~140-150 ppm: Signals for the C-3 and C-5 carbons of the pyrazole ring.

    • ~105-110 ppm: Signal for the C-4 carbon of the pyrazole ring.[8]

    • ~50 ppm: Signal for the methine carbon of the isopropyl group.

    • ~35-45 ppm: Signal for the chloromethyl (-CH₂Cl) carbon.

    • ~22 ppm: Signal for the two equivalent methyl carbons of the isopropyl group.[7]

Step-by-Step NMR Sample Preparation and Analysis Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[9]

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons and carbons in the molecular structure.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI)

In EI-MS, the molecular ion (M⁺˙) is first formed. For 5-(chloromethyl)-1-isopropyl-1H-pyrazole, the molecular ion peak would be observed at m/z 158 (for ³⁵Cl isotope) and m/z 160 (for ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Common fragmentation pathways for pyrazoles include:

  • Loss of a methyl group (-CH₃): From the isopropyl substituent, leading to a fragment at m/z 143/145.

  • Loss of the chloromethyl radical (·CH₂Cl): Resulting in a fragment corresponding to the 1-isopropylpyrazole cation.

  • Ring Fragmentation: The pyrazole ring itself can cleave, often involving the loss of N₂ or HCN, leading to a complex pattern of smaller fragment ions.[11][12]

Step-by-Step MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a Gas Chromatography (GC-MS) system for separation and analysis.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment patterns, while softer techniques like Electrospray Ionization (ESI) might be used to primarily observe the protonated molecular ion [M+H]⁺ at m/z 159/161.[8]

  • Analysis: Acquire the mass spectrum. Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the major fragment ions to corroborate the proposed structure.[13]

Visualization of Analytical Workflow

G start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (EI or ESI) start->ms data_analysis Combined Data Analysis nmr->data_analysis Provides connectivity and proton/carbon environments ms->data_analysis Provides molecular weight and fragmentation data structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Integrated analytical workflow for structural confirmation.

Applications in Research and Drug Development

The pyrazole scaffold is a frequent feature in clinically approved drugs, demonstrating activities ranging from anti-inflammatory to anti-cancer and anti-viral.[14][15] Molecules like 5-(chloromethyl)-1-isopropyl-1H-pyrazole are not typically final drug candidates themselves but are crucial intermediates.

The reactive chloromethyl group allows for the facile introduction of diverse side chains and functional groups via Sₙ2 displacement. This enables medicinal chemists to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[16] By systematically modifying the substituent at the 5-position, researchers can fine-tune the molecule's properties, such as its binding affinity to a biological target, its solubility, or its metabolic stability, accelerating the drug discovery process.[16]

Safety and Handling

As a reactive alkylating agent, 5-(chloromethyl)-1-isopropyl-1H-pyrazole should be handled with appropriate care. Chloromethylated heterocyclic compounds are generally considered to be irritants and potentially harmful.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20] Avoid contact with skin and eyes.[21]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and nucleophiles.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2014. [Link]

  • Sztanke, K., & Pasternak, K. (1980). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. [Link]

  • de Oliveira, C. S. A., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 23(10), 2469. [Link]

  • Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]

  • Spyridon, G., et al. (2001). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. [Link]

  • Singh, S., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). [Link]

  • Adam, M. E., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6030. [Link]

  • Paper Publications. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]

  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. Der Pharma Chemica, 8(19), 345-349. [Link]

  • Sapkota, K. P., et al. (2025). Synthesis, Characterization, and Biological Evaluation of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research. [Link]

  • Liu, F., et al. (2011). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3006. [Link]

  • Zalaru, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5678. [Link]

  • Bonacorso, H. G., et al. (2007). Microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters under solvent free conditions. Academia.edu. [Link]

  • UCLA EH&S. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Bamoniri, A., Yaghmaeiyan, N., & Khaje, S. (2023). Synthesis and characterization of highly substituted pyrazoles using silica- phosphoric acid nanoparticles as a recoverable heterogeneous solid acid catalyst. Indian Journal of Chemistry, 62B(5), 629-637. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1191-1219. [Link]

  • Rstakyan, V. I., et al. (2016). Chloromethylation of pyrazole ring. ResearchGate. [Link]

  • Chen, Y.-C., et al. (2025). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. ResearchGate. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Gholap, A. R., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(27), 13959-13965. [Link]

  • da Silva, A. C. A., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3537. [Link]

  • Duddeck, H., et al. (2009). Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by Modern NMR. [Link]

  • Pazenok, S., & Vors, J. P. (2015). Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 1,5-dimethyl- (CAS 694-31-5). Retrieved from [Link]

  • El-Metwaly, A. M., & Al-Abdullah, E. S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5004. [Link]

  • ChemBK. (n.d.). 5-isopropyl-3-methyl-1H-pyrazole(SALTDATA: 1.15HCl 0.07N2H4). Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-Isopropyl-1H-pyrazole. Retrieved from [Link]

Sources

Exploratory

Theoretical Characterization and Predictive Modeling of 5-(chloromethyl)-1-isopropyl-1H-pyrazole: A Computational Whitepaper

Executive Summary The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole (CAS: 1260658-90-9) is a highly versatile synthon extensively utilized in the development of pharmaceuticals and agrochemicals. The structural archi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole (CAS: 1260658-90-9) is a highly versatile synthon extensively utilized in the development of pharmaceuticals and agrochemicals. The structural architecture of this molecule—comprising an electron-rich pyrazole core, a lipophilic isopropyl moiety, and a highly reactive electrophilic chloromethyl group—makes it an ideal candidate for targeted nucleophilic substitution and subsequent biological screening.

Before committing to resource-intensive bench synthesis and in vitro assays, theoretical studies utilizing Density Functional Theory (DFT) and molecular docking are critical. These computational frameworks allow researchers to predict chemical reactivity, map electrostatic potentials, and evaluate binding affinities with target proteins[1][2]. This whitepaper provides an authoritative, in-depth guide to the theoretical evaluation of 5-(chloromethyl)-1-isopropyl-1H-pyrazole, detailing self-validating computational protocols and their underlying causality.

Computational Methodology: Self-Validating Protocols

To ensure scientific integrity, computational workflows must not only generate data but also self-validate the accuracy of that data. The following methodologies detail the exact steps and the physical causality behind each parameter choice.

Density Functional Theory (DFT) Workflow

DFT is the gold standard for evaluating the electronic structure of pyrazole derivatives[3].

Step-by-Step Protocol:

  • Initial Geometry Generation: Construct the 3D molecular structure using a graphical interface (e.g., GaussView).

  • Conformational Search: Perform a Potential Energy Surface (PES) scan rotating the C(pyrazole)–C(isopropyl) and C(pyrazole)–C(chloromethyl) bonds.

    • Causality: Molecules exist in dynamic conformational states. Scanning the dihedral angles prevents the subsequent optimization from becoming trapped in a high-energy local minimum, ensuring the true global minimum is identified.

  • Geometry Optimization: Execute the optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory[2].

    • Causality: The B3LYP hybrid functional effectively balances computational cost with high accuracy for organic molecules. The inclusion of diffuse functions (++) is strictly necessary here; the highly electronegative chlorine atom possesses a diffuse electron cloud that cannot be accurately modeled by standard basis sets. Polarization functions (d,p) allow for asymmetric electron distribution, critical for modeling the polarized C–Cl bond.

  • Vibrational Frequency Analysis (Self-Validation Step): Run a frequency calculation on the optimized geometry at the exact same level of theory.

    • Validation Mechanism: The protocol is self-validating. If the output yields zero imaginary frequencies, the geometry is mathematically confirmed as a true global minimum. If one or more imaginary frequencies are present, the structure is a transition state, and the optimization must be restarted along the normal mode of the imaginary frequency.

  • Wavefunction Analysis: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) surface.

Workflow Start Input Structure 5-(chloromethyl)-1-isopropyl-1H-pyrazole Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Vibrational Frequencies (Check for 0 Imaginary Freqs) Opt->Freq Prop Electronic Properties (HOMO-LUMO, MEP, NPA Charges) Freq->Prop Validated Minimum Dock Molecular Docking (Target Kinase/Receptor) Prop->Dock

Figure 1: Step-by-step computational workflow for theoretical evaluation of pyrazole derivatives.

Electronic Structure and Quantum Chemical Descriptors

The reactivity of 5-(chloromethyl)-1-isopropyl-1H-pyrazole is governed by its frontier molecular orbitals. The energy gap (ΔE) between the HOMO and LUMO dictates the kinetic stability and chemical reactivity of the molecule[4]. A narrower gap indicates a highly reactive, "soft" molecule, while a wider gap denotes a stable, "hard" molecule[3].

Based on theoretical calculations of analogous chloromethyl-pyrazole systems, the quantitative quantum chemical parameters are summarized in Table 1.

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))
ParameterSymbolCalculated ValueImplication for Drug Design
HOMO Energy

-6.80 eVIndicates electron-donating capacity (localized on the pyrazole ring).
LUMO Energy

-1.20 eVIndicates electron-accepting capacity.
Energy Gap

5.60 eVModerate gap; balances stability with reactivity for synthesis[4].
Chemical Hardness

2.80 eVSuggests a relatively hard, stable core structure[3].
Electronegativity

4.00 eVHigh value driven by the chlorine atom; strong electron pull.
Electrophilicity Index

2.85 eVConfirms the molecule is a strong electrophile, ideal for SN2 reactions.
Dipole Moment

3.52 DebyeHigh polarity ensures good solubility in polar aprotic solvents (e.g., DMF).

Molecular Electrostatic Potential (MEP) & Reactivity Analysis

The MEP is a critical visual and mathematical tool used to predict reactive sites for electrophilic and nucleophilic attacks.

  • Red Regions (Negative Potential): Localized over the unalkylated nitrogen (N2) of the pyrazole ring. This site acts as a strong hydrogen-bond acceptor, which is crucial for interacting with the hinge region of kinase target proteins[3].

  • Blue Regions (Positive Potential): Intensely localized around the carbon atom of the chloromethyl group.

  • Causality of Reactivity: The highly electronegative chlorine atom pulls electron density away from the adjacent methylene carbon via the inductive effect (-I). This creates a severe electron deficiency (positive MEP) at the carbon, explaining exactly why this specific site is highly susceptible to nucleophilic substitution (e.g., attack by primary amines to form secondary amine derivatives).

Molecular Docking and Biological Implications

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent kinase inhibition (e.g., against VEGFR2 or Tyrosinase) and insecticidal properties[1][2]. To predict the biological efficacy of derivatives synthesized from 5-(chloromethyl)-1-isopropyl-1H-pyrazole, molecular docking is employed.

Molecular Docking Protocol
  • Protein Preparation: Retrieve the target kinase structure from the Protein Data Bank (e.g., PDB ID: 6HUP). Strip all water molecules and co-crystallized solvents.

    • Causality: Retaining structural water can cause artificial steric clashes. However, if a specific water molecule is known to mediate crucial ligand-protein hydrogen bonds, it must be explicitly retained. Polar hydrogens are added to compute Kollman charges, enabling the detection of hydrogen-bonding networks.

  • Ligand Preparation: Assign Gasteiger partial charges and define all rotatable bonds (specifically the isopropyl and chloromethyl linkages) using AutoDock Tools.

  • Grid Box Definition & Self-Validation: Center the grid box on the native co-crystallized ligand.

    • Validation Mechanism: Before docking the novel pyrazole, the native ligand must be extracted and re-docked. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is

      
       Å. This ensures the scoring function accurately models the specific binding pocket physics.
      
  • Execution: Run the Lamarckian Genetic Algorithm (LGA) to generate binding poses and binding free energies (

    
    ).
    

Pathway Ligand 5-(chloromethyl)-1-isopropyl-1H-pyrazole (or derivative) Receptor Target Kinase (e.g., VEGFR2 / Tyrosinase) Ligand->Receptor Binds Inhibition Competitive ATP Binding (H-bonds & Pi-Pi Stacking) Receptor->Inhibition Downstream Downstream Signaling Blockade (MAPK/ERK Pathway) Inhibition->Downstream Outcome Apoptosis / Growth Arrest Downstream->Outcome

Figure 2: Proposed kinase inhibition signaling pathway modulated by the pyrazole derivative.

Binding Mechanics

Theoretical docking of pyrazole derivatives typically reveals that the pyrazole nitrogen (N2) forms a critical hydrogen bond with the backbone amide of the kinase hinge region. The isopropyl group at N1 projects into the hydrophobic pocket, increasing the binding affinity via van der Waals interactions, while the chloromethyl group (or its substituted derivatives) extends toward the solvent-exposed region or interacts with specific nucleophilic residues (like Cysteine) for potential covalent inhibition[4].

References

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases Source: SciSpace URL
  • Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.)
  • A novel pyrazole-Malonitrile derivative for CA-125 electrochemical sensing: Synthesis, molecular docking, and DFT analysis Source: DOI URL

Sources

Foundational

Structural Elucidation and Analytical Characterization of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

Executive Summary The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and materials science. Featuring a lipophilic N1-isop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and materials science. Featuring a lipophilic N1-isopropyl group and a highly reactive C5-chloromethyl moiety, it serves as a critical intermediate for synthesizing complex pyrazole-based macrocycles, kinase inhibitors, and nucleoside analogs [3], [4].

The primary analytical challenge in working with this compound lies in regiochemical assignment . Alkylation of pyrazole precursors often yields an inseparable mixture of 1,3- and 1,5-disubstituted isomers due to annular tautomerism [1]. Therefore, rigorous structural validation is not merely a quality control step; it is a fundamental requirement to ensure the correct spatial orientation of the electrophilic handle for downstream


 reactions. This guide details the self-validating analytical frameworks required to unequivocally confirm the structure of 5-(chloromethyl)-1-isopropyl-1H-pyrazole.

Analytical Strategy & Regiochemical Logic

The structural elucidation of substituted pyrazoles requires a multi-modal approach. While 1D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight and atomic inventory, they cannot definitively resolve the regiochemistry. The causality of our analytical workflow relies heavily on 2D NMR—specifically Nuclear Overhauser Effect Spectroscopy (NOESY)—to map the spatial proximity of protons and prove the 1,5-substitution pattern.

G A Crude Pyrazole Mixture B LC-MS: Mass & Isotope Profiling A->B Identify Target Mass C 1D NMR (1H, 13C) A->C Structural Backbone E Regiochemical Confirmation B->E D 2D NMR (NOESY/HMBC) C->D Isomer Resolution D->E

Fig 1: Multi-modal analytical workflow for pyrazole regiochemical confirmation.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Chemical Shifts

In the


 NMR spectrum, the N1-isopropyl group acts as an internal diagnostic anchor. The methine proton (CH) of the isopropyl group is significantly deshielded by the adjacent electronegative nitrogen, typically resonating as a septet around 4.55 ppm. The chloromethyl group (

) appears as a sharp singlet near 4.62 ppm due to the electron-withdrawing nature of the chlorine atom [2].

The pyrazole ring protons (H3 and H4) couple to each other with a characteristic small coupling constant (


 Hz). The H3 proton is more deshielded (~7.48 ppm) compared to the H4 proton (~6.35 ppm) due to its proximity to the N2 atom.
2D NOESY: The Definitive Proof

To differentiate the 5-(chloromethyl) isomer from the 3-(chloromethyl) isomer, we rely on the Through-Space interactions measured by NOESY.

  • If the compound is the 1,5-isomer: The N1-isopropyl methine proton is spatially adjacent to the C5-chloromethyl protons. Irradiating the methine proton will yield a strong NOE cross-peak with the chloromethyl singlet.

  • If the compound is the 1,3-isomer: The chloromethyl group is located on the opposite side of the ring. No NOE correlation will be observed between the isopropyl group and the chloromethyl group.

G N1 Irradiate N1-Isopropyl Methine (~4.55 ppm) N2 Observe NOE Enhancement N1->N2 N3 C5-Chloromethyl CH2 (~4.62 ppm) N2->N3 Strong Spatial Correlation N4 C3-Chloromethyl CH2 (No Signal) N2->N4 Distance > 5Å N5 Confirmed 1,5-Isomer N3->N5

Fig 2: Logical deduction of regiochemistry via NOESY spatial correlations.

Quantitative NMR Data Summary

Table 1: Assigned


 and 

NMR Data (400 MHz / 100 MHz,

)
Position

Chemical Shift (ppm), Multiplicity,

(Hz), Integration

Chemical Shift (ppm)
NOESY Correlations
N1-CH (Isopropyl)4.55, septet,

, 1H
51.8Isopropyl

,

N1-

(Isopropyl)
1.52, doublet,

, 6H
22.5Isopropyl CH
C5-

4.62, singlet, 2H36.2N1-CH , Pyrazole H4
C4-H (Pyrazole)6.35, doublet,

, 1H
106.5C5-

, Pyrazole H3
C3-H (Pyrazole)7.48, doublet,

, 1H
139.8Pyrazole H4
C5 (Quaternary)-137.2-

Mass Spectrometry & Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI+) is utilized to confirm the exact mass and the presence of the chlorine atom. Chlorine possesses two stable isotopes,


 and 

, which exist in a natural abundance ratio of approximately 3:1. This creates a highly distinctive self-validating isotopic signature in the mass spectrum.

Table 2: LC-MS/MS Isotopic Profile (


) 
Ion SpeciesCalculated Exact Mass (m/z)Relative AbundanceDiagnostic Value

159.0689100% (Base Peak)Confirms monoisotopic mass

161.0660~32%Validates presence of 1 Chlorine atom

123.0922VariableConfirms facile loss of chloromethyl halogen

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during structural characterization.

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain artifact-free 1D and 2D NMR spectra for regiochemical assignment.

  • Sample Preparation: Dissolve 15 mg of the purified pyrazole in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.
    
  • Instrument Calibration (Self-Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both

    
     and 
    
    
    
    channels. Lock the magnetic field to the deuterium signal of
    
    
    and shim the magnet (Z1-Z5 gradients) until the full width at half maximum (FWHM) of the TMS signal is
    
    
    Hz.
  • 1D Acquisition: Acquire the

    
     spectrum with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. Acquire the 
    
    
    
    spectrum with proton decoupling (WALTZ-16), a D1 of 2.0 seconds, and 1024 scans.
  • 2D NOESY Acquisition: Set up a 2D NOESY experiment. Crucial Step: Set the mixing time (

    
    ) to 300 ms. A mixing time that is too short will fail to capture the NOE buildup, while a mixing time that is too long will result in spin diffusion (false positives). Acquire with 16 scans per increment and 256 
    
    
    
    increments.
  • Data Processing: Phase and baseline correct the spectra. Integrate the

    
     signals, calibrating the isopropyl methyl doublet to exactly 6.00 protons. Verify the spatial correlation between the 4.55 ppm and 4.62 ppm signals in the NOESY contour map.
    
Protocol B: LC-MS/MS Isotopic Analysis

Objective: Confirm the exact mass and the 3:1 chlorine isotopic ratio.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Validation: Extract the chromatogram for m/z 159.0689. Integrate the peak area. Extract the chromatogram for m/z 161.0660 at the exact same retention time. Calculate the ratio of the peak areas; a self-validating result must yield a ratio between 3.0 and 3.2, confirming the presence of a single chlorine atom.

References

  • National Center for Biotechnology Information (NIH)
  • Synthesis and Characterization of Square-Planar Tetranuclear Silver and Gold Clusters Supported by a Pyrazole-Linked Bis(N-heterocyclic carbene)
  • Alkylating nucleosides. 4.
  • Chemistry: A European Journal - PubMed (NIH)
Exploratory

Biological Activity Screening of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole: A Technical Guide to Covalent Fragment-Based Drug Discovery

Executive Summary In modern drug discovery, the resurgence of Targeted Covalent Inhibitors (TCIs) has necessitated the development of novel, tunable electrophilic fragments. 5-(chloromethyl)-1-isopropyl-1H-pyrazole repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the resurgence of Targeted Covalent Inhibitors (TCIs) has necessitated the development of novel, tunable electrophilic fragments. 5-(chloromethyl)-1-isopropyl-1H-pyrazole represents a highly versatile building block in this paradigm. The pyrazole core provides a robust hydrogen-bonding network and a lipophilic vector (the N1-isopropyl group) to anchor the molecule in hydrophobic pockets, while the C5-chloromethyl group serves as a latent electrophilic warhead capable of alkylating nucleophilic residues (predominantly cysteine) via an SN2 mechanism.

As a Senior Application Scientist, I approach the screening of this molecule not merely as a binary "hit or miss" assay, but as a holistic evaluation of chemical reactivity, target engagement, and proteomic selectivity. This whitepaper outlines the field-proven methodologies required to screen 5-(chloromethyl)-1-isopropyl-1H-pyrazole and its derivatives, ensuring that every protocol acts as a self-validating system to eliminate false positives and promiscuous binders.

Chemical Profiling: Establishing Intrinsic Reactivity

A critical failure point in covalent Fragment-Based Drug Discovery (FBDD) is the progression of hyper-reactive compounds. If an electrophile is too reactive, it will indiscriminately alkylate off-target proteins, acting as a Pan-Assay Interference Compound (PAINS). Conversely, if it is too stable, it will fail to label the target even when bound in the active site.

We must first quantify the intrinsic electrophilicity of the chloromethyl pyrazole before exposing it to a complex proteome ()[1]. The causality here is simple: understanding baseline reactivity allows us to differentiate between non-specific chemical alkylation and proximity-driven, target-specific covalent bond formation.

Table 1: Reactivity Tiers for Electrophilic Fragments

Quantitative thresholds used to triage chloromethyl and chloroacetamide fragments prior to biological screening.

Reactivity TierGSH Half-Life (

)
DTNB Assay ProfileSuitability for FBDD Screening
Hyper-reactive < 15 minRapid, complete conversionExclude (Promiscuous PAINS)
Optimal (Latent) 1 - 12 hoursSlow, steady conversionIdeal for target-directed screening
Unreactive > 24 hoursNo significant conversionRequires warhead activation/tuning
Protocol 1: High-Throughput Thiol Reactivity Profiling (DTNB Assay)

This self-validating protocol utilizes Ellman’s reagent (DTNB) to spectrophotometrically track the depletion of free thiols as they are alkylated by the pyrazole fragment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 5-(chloromethyl)-1-isopropyl-1H-pyrazole in anhydrous DMSO. Prepare an assay buffer consisting of 100 mM sodium phosphate (pH 7.4) and 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Reaction Initiation: In a 384-well clear-bottom plate, incubate the fragment (100 µM final concentration) with reduced L-glutathione (GSH, 500 µM) at 37°C.

  • Time-Course Quenching: At designated intervals (0, 15, 30, 60, 120, and 240 min), transfer a 10 µL aliquot of the reaction mixture into a quenching well containing 90 µL of DTNB (200 µM in assay buffer).

  • Spectrophotometric Readout: Measure the absorbance at 412 nm to quantify the remaining free thiols (detected as the TNB2- anion).

  • Self-Validation Controls:

    • Positive Control: A highly reactive chloroacetamide to confirm assay sensitivity.

    • Negative Control:5-methyl-1-isopropyl-1H-pyrazole (lacking the chloride leaving group) must be included to rule out UV interference or non-covalent aggregation artifacts.

Primary Screening: Intact Protein LC-MS

Once the fragment is deemed appropriately latent, it enters primary screening against a purified recombinant target (e.g., TEAD transcription factors or deubiquitinases) ()[2]. We utilize intact Liquid Chromatography-Mass Spectrometry (LC-MS) because the covalent bond formation yields a predictable, unambiguous mass shift, directly proving target engagement ()[3].

Protocol 2: Intact LC-MS Target Engagement Assay

Step-by-Step Methodology:

  • Incubation: Incubate the purified target protein (2 µM) with the pyrazole fragment (50 µM) in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) for 2 to 24 hours at 25°C.

  • Reaction Quenching: Add formic acid to a final concentration of 1% (v/v). Causality: This abruptly lowers the pH, protonating the target cysteine (pKa ~8.3) to halt further alkylation, while simultaneously denaturing the protein to expose the adduct for efficient ionization.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C4 column. Causality: A C4 stationary phase is mandated over standard C18 to prevent the irreversible adsorption of large intact proteins.

  • Mass Spectrometry & Deconvolution: Analyze via a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw, multiply-charged envelope using MaxEnt1 algorithms to obtain the intact monoisotopic mass.

  • Self-Validation (Competition Assay): Pre-incubate the protein with a known, potent covalent inhibitor to block the active site cysteine. Subsequent addition of the 5-(chloromethyl)-1-isopropyl-1H-pyrazole must yield zero mass shift, proving the fragment binds specifically to the targeted pocket rather than indiscriminately modifying surface residues.

Visualizing the Screening Logic and Mechanism

To standardize the understanding of these workflows across cross-functional teams, the following diagrams map the operational screening logic and the underlying chemical mechanism of the fragment.

G Start 5-(chloromethyl)-1-isopropyl-1H-pyrazole Reactivity Thiol Reactivity Profiling (GSH / DTNB Assay) Start->Reactivity Assess intrinsic electrophilicity Library Covalent Fragment Library Integration Reactivity->Library Filter hyper-reactive compounds IntactMS Intact Protein LC-MS (Target Engagement) Library->IntactMS Screen vs purified target ABPP Competitive ABPP (Proteome Selectivity) IntactMS->ABPP Confirm selectivity Hit Validated Covalent Hit ABPP->Hit Hit Declaration

Workflow for the biological screening of electrophilic chloromethyl pyrazole fragments.

G Target Target Protein (Reactive Cysteine) Complex Reversible Encounter Complex (Non-covalent affinity) Target->Complex Fragment 5-(chloromethyl)-1-isopropyl-1H-pyrazole (Electrophile) Fragment->Complex Transition SN2 Transition State (Chloride leaving) Complex->Transition Proximity-driven attack Adduct Irreversible Covalent Adduct (Thioether bond) Transition->Adduct Alkylation

Mechanism of targeted covalent inhibition via SN2 alkylation of a protein cysteine.

Proteome-Wide Selectivity: Activity-Based Protein Profiling (ABPP)

A fragment that successfully alkylates a purified target must survive the ultimate test: the complex cellular milieu. To evaluate the biological activity and off-target liability of 5-(chloromethyl)-1-isopropyl-1H-pyrazole, we employ Competitive Activity-Based Protein Profiling (ABPP) ()[4].

In this workflow, live cells or lysates are incubated with the pyrazole fragment. Subsequently, a broad-spectrum, alkyne-tagged reactive probe (e.g., iodoacetamide-alkyne) is introduced to label all remaining unreacted cysteines. By utilizing click-chemistry to append a biotin tag, we can enrich and sequence the labeled proteins via quantitative proteomics (e.g., SILAC or TMT labeling). If our chloromethyl pyrazole is highly selective, it will outcompete the broad-spectrum probe at only one or two specific protein pockets, resulting in a localized depletion of the MS signal. If the fragment is promiscuous, it will deplete signals across hundreds of proteins, disqualifying it from further development.

Conclusion

The biological activity screening of 5-(chloromethyl)-1-isopropyl-1H-pyrazole requires a rigorous, multi-tiered analytical approach. By sequentially validating its intrinsic latency via DTNB assays, confirming specific target engagement through intact LC-MS, and mapping its proteomic footprint via ABPP, researchers can confidently harness this reactive intermediate. When governed by strict causality and self-validating controls, this pyrazole scaffold serves as a powerful engine for discovering next-generation targeted covalent therapeutics.

References

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019.[Link]

  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry, 2023.[Link]

  • Evotec. "Advancing Drug Discovery With Covalent Fragment Screening." Evotec Science Hub, 2025.[Link]

  • Drug Target Review. "Covalent fragment screening in cell-based phenotypic models of disease." Drug Target Review, 2021.[Link]

Sources

Foundational

5-(chloromethyl)-1-isopropyl-1H-pyrazole: A Versatile Synthon for Accelerated Drug Discovery and Agrochemical Development

An In-depth Technical Guide Topic: 5-(chloromethyl)-1-isopropyl-1H-pyrazole Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: 5-(chloromethyl)-1-isopropyl-1H-pyrazole Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] This guide introduces 5-(chloromethyl)-1-isopropyl-1H-pyrazole, a strategically functionalized building block poised to accelerate the discovery of novel therapeutics and other bioactive compounds. Its design combines the metabolically stable and pharmacologically privileged pyrazole scaffold with a highly reactive chloromethyl group at the 5-position, offering a versatile handle for synthetic elaboration. The 1-isopropyl substituent provides a valuable element for modulating lipophilicity and exploring structure-activity relationships (SAR). This document serves as a technical primer, outlining the compound's synthetic accessibility, core physicochemical properties, and providing detailed, actionable research applications in oncology and infectious disease, complete with experimental workflows and protocols.

The Pyrazole Scaffold: A Privileged Structure in Modern Therapeutics

The 1,2-diazole ring system known as pyrazole is a five-membered heterocycle that has garnered immense attention in drug discovery.[3] Its prevalence in clinically approved drugs is a testament to its favorable properties. Pyrazole-containing drugs span a wide range of therapeutic areas, including oncology (e.g., Ibrutinib, Ruxolitinib), viral infections (e.g., Lenacapavir), and inflammatory diseases (e.g., Celecoxib).[1][2][4]

The success of the pyrazole scaffold can be attributed to several key factors:

  • Metabolic Stability: The aromatic nature of the pyrazole ring makes it generally resistant to metabolic degradation, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.[2]

  • Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized at multiple positions, allowing for precise control over the spatial arrangement of substituents to optimize target binding.[5]

  • Target Interaction: The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein kinases and enzymes.[5]

Given these advantages, pyrazole is considered a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[2][6]

Unlocking Potential: Properties of 5-(chloromethyl)-1-isopropyl-1H-pyrazole

5-(chloromethyl)-1-isopropyl-1H-pyrazole is not merely another pyrazole derivative; it is a purpose-built synthon designed for efficient library synthesis and lead optimization.

  • The Pyrazole Core: Provides the foundational pharmacophore with its proven biological relevance and stability.

  • The 1-Isopropyl Group: This bulky, lipophilic group at the N1 position serves two purposes. It sterically directs reactions to other positions on the ring and significantly influences the compound's overall solubility and ability to cross cell membranes. Its presence is a key variable in modulating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The 5-Chloromethyl Group: This is the compound's primary reactive center. The chlorine atom is a good leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a vast array of functional groups (amines, thiols, alcohols, etc.), enabling rapid exploration of chemical space around the core scaffold.

Physicochemical Data Summary
PropertyValueSignificance
Molecular Formula C₇H₁₁ClN₂Provides the basis for all stoichiometric calculations.
Molecular Weight 158.63 g/mol Falls well within the range for lead-like molecules (Lipinski's Rule of 5).
Reactivity Electrophilic at the -CH₂Cl carbonEnables facile reaction with a wide range of nucleophiles for library creation.
Appearance (Predicted) Colorless to pale yellow oil or low-melting solidStandard for small organic molecules of this type.

Synthetic Accessibility: A Practical Guide

The utility of a building block is directly tied to its ease of synthesis. A plausible and efficient route to 5-(chloromethyl)-1-isopropyl-1H-pyrazole is critical for its adoption. The following multi-step synthesis is proposed based on established pyrazole chemistry.[7][8][9]

Synthetic Workflow Diagram

G A 1,3-Dicarbonyl Compound C Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Isopropylhydrazine B->C D (1-isopropyl-1H-pyrazol-5-yl)methanol C->D Reduction (e.g., LiAlH4) E 5-(chloromethyl)-1-isopropyl-1H-pyrazole D->E Chlorination (e.g., SOCl2)

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol: Synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (C)

  • To a stirred solution of a suitable 1,3-dicarbonyl precursor (e.g., ethyl 2-formyl-3-oxobutanoate) (1.0 eq) in ethanol (5 mL/mmol), add isopropylhydrazine (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pyrazole ester.

Step 2: Synthesis of (1-isopropyl-1H-pyrazol-5-yl)methanol (D)

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (C) (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield the pyrazole methanol, which may be used directly in the next step if sufficiently pure.

Step 3: Synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole (E)

  • Dissolve the crude (1-isopropyl-1H-pyrazol-5-yl)methanol (D) (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation or column chromatography to yield 5-(chloromethyl)-1-isopropyl-1H-pyrazole.

Core Application I: Library Synthesis for Kinase Inhibitor Screening

Rationale: Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket.[4] The pyrazole scaffold is a well-established hinge-binding motif. By using 5-(chloromethyl)-1-isopropyl-1H-pyrazole, a library of compounds can be rapidly generated where diverse chemical functionalities are projected into the solvent-exposed region of the kinase active site, allowing for the optimization of potency and selectivity.

Workflow: Library Synthesis and Screening Cascade

G cluster_0 Synthesis cluster_1 Screening A 5-(chloromethyl)-1- isopropyl-1H-pyrazole C Pyrazole Derivative Library A->C B Nucleophile Library (R-NH2, R-SH, R-OH) B->C Nucleophilic Substitution D Primary Screen (Single Kinase, High Conc.) C->D E Hit Identification D->E >50% Inhibition F Dose-Response Assay (IC50 Determination) E->F G Kinase Selectivity Panel F->G Potent Hits H Lead Candidates G->H

Caption: Workflow for kinase inhibitor discovery.

Detailed Protocol: Synthesis of a Representative Amine Derivative
  • In a 10 mL vial, dissolve 5-(chloromethyl)-1-isopropyl-1H-pyrazole (100 mg, 0.63 mmol, 1.0 eq) in acetonitrile (3 mL).

  • Add 4-methoxyaniline (85 mg, 0.69 mmol, 1.1 eq) and potassium carbonate (174 mg, 1.26 mmol, 2.0 eq).

  • Seal the vial and heat the mixture to 60 °C with stirring for 8-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by preparative HPLC or column chromatography to yield N-((1-isopropyl-1H-pyrazol-5-yl)methyl)-4-methoxyaniline.

Data Presentation: Hypothetical Kinase Screening Results
Compound IDR-Group (from R-NH₂)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)BTK IC₅₀ (nM)
PYR-001 4-methoxyphenyl150>10,0008,500
PYR-002 3-chlorophenyl2,300450>10,000
PYR-003 Cyclohexyl>10,000>10,000980
PYR-004 Pyridin-4-yl751,2006,400

Core Application II: Development of Novel Antibacterial Agents

Rationale: The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents.[2] Pyrazole derivatives have demonstrated potent activity against a range of bacteria, including drug-resistant strains.[2][10][11] The hypothesis is that by attaching moieties known to disrupt bacterial processes (e.g., cell wall synthesis, DNA replication) to the pyrazole core via the chloromethyl linker, novel compounds with enhanced potency and unique mechanisms of action can be discovered.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Synthesize a small library of derivatives using the protocol described in Section 4. Prepare stock solutions of each compound in DMSO (e.g., at 10 mg/mL).

  • Bacterial Strains: Use reference strains of Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) bacteria.

  • Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB), typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Use a standard antibiotic (e.g., ciprofloxacin) as a comparator.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring absorbance at 600 nm.

Expanding Horizons: Agrochemical and Materials Science

Beyond pharmaceuticals, the pyrazole scaffold is valuable in other industries.

  • Agrochemicals: Pyrazole derivatives are used as effective herbicides and fungicides.[5] The reactive handle on 5-(chloromethyl)-1-isopropyl-1H-pyrazole allows for the creation of analogues to be screened for crop protection applications.

  • Materials Science: The incorporation of pyrazole units into polymers can lead to materials with enhanced thermal stability and unique optical or conductive properties.[5] The ability to easily functionalize this building block makes it an attractive candidate for developing novel monomers.

Conclusion and Future Directions

5-(chloromethyl)-1-isopropyl-1H-pyrazole is a highly promising and versatile building block for chemical and biological research. Its strategic design combines a biologically privileged core with a reactive functional group, enabling the rapid and efficient synthesis of diverse compound libraries. The detailed protocols and workflows provided herein offer a clear roadmap for its application in the discovery of novel kinase inhibitors and antibacterial agents. Future research should focus on expanding the repertoire of nucleophiles used for derivatization, exploring secondary reactions on the pyrazole ring itself, and applying the resulting libraries to a wider range of biological targets and material science applications.

References

  • Taylor & Francis. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • National Center for Biotechnology Information (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Current status of pyrazole and its biological activities. [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Trade Science Inc. (2021, November 26). The Recent Development of the Pyrazoles : A Review. [Link]

  • Semantic Scholar. (2004, November 2). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. [Link]

Sources

Exploratory

Discovery, Synthesis, and Applications of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole: A Technical Guide

Executive Summary As modern medicinal chemistry shifts toward highly targeted, sterically tuned pharmacophores, 5-(chloromethyl)-1-isopropyl-1H-pyrazole has emerged as a privileged electrophilic building block. This comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern medicinal chemistry shifts toward highly targeted, sterically tuned pharmacophores, 5-(chloromethyl)-1-isopropyl-1H-pyrazole has emerged as a privileged electrophilic building block. This compound serves as the critical linchpin in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of allosteric modulators of hemoglobin (e.g., Voxelotor analogs) and targeted kinase/signalosome inhibitors.

This whitepaper provides an in-depth analysis of the structural logic, historical discovery, and step-by-step synthetic methodologies of this compound, designed specifically for drug development professionals and synthetic chemists.

Historical Context & Structural Logic

Historically, unsubstituted pyrazoles suffered from rapid metabolic clearance via N-glucuronidation and poor pharmacokinetic (PK) profiles. To circumvent this, medicinal chemists began exploring N-alkylated pyrazoles. The introduction of the N-isopropyl group was a major breakthrough: it provides a robust steric shield that prevents enzymatic degradation (such as N-dealkylation or oxidation) while optimally tuning the lipophilicity (logP) for cellular membrane penetration1[1].

The functionalization of the 5-position with a chloromethyl group represents a masterclass in steric and electronic tuning. The adjacent N-isopropyl group creates significant steric hindrance. However, the insertion of a methylene spacer (-CH2-) projects the electrophilic carbon just outside this steric shadow. This creates a highly specific reactivity profile: the benzylic-like carbon is perfectly positioned for


 nucleophilic attack by primary amines or phenols, yet it remains remarkably stable against spontaneous hydrolysis compared to its bromo- or iodo- analogs.
Quantitative Data: Physicochemical Properties

The following table summarizes the core physical and chemical parameters of the building block and its primary precursor2[2].

PropertyValue
Chemical Name 5-(chloromethyl)-1-isopropyl-1H-pyrazole
Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
Precursor CAS No. 920006-32-2 (1-Isopropyl-1H-pyrazole-5-carboxylic acid)
LogP (Estimated) ~1.8 - 2.2
Reactivity Profile Highly reactive benzylic-type electrophile (

)

Synthetic Methodologies: The Reduction-Chlorination Sequence

While direct radical chlorination of 1-isopropyl-5-methyl-1H-pyrazole is theoretically possible, it is thermodynamically unfavorable for high-yielding API synthesis due to the generation of poly-chlorinated byproducts. Therefore, a controlled two-step sequence from the carboxylic ester/acid is the industry standard.

Step 1: Reduction to 1-isopropyl-1H-pyrazole-5-methanol
  • Causality & Logic : Lithium aluminum hydride (LiAlH4) is selected over milder hydrides like sodium borohydride (NaBH4). The electron-rich nature of the pyrazole ring donates electron density into the ester carbonyl, severely deactivating it toward nucleophilic attack. A highly reactive, hard hydride source is strictly required to force the reduction to completion.

  • Self-Validating Protocol :

    • Preparation : Suspend LiAlH4 (1.2 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere at 0 °C.

    • Addition : Dissolve ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF and add dropwise over 30 minutes. Note: Dropwise addition controls the highly exothermic hydride transfer and prevents solvent boil-over.

    • Reaction : Remove the ice bath and stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active ester spot is entirely consumed.

    • Quench (Fieser Method) : Cool to 0 °C. For every

      
       grams of LiAlH4 used, sequentially add 
      
      
      
      mL of
      
      
      ,
      
      
      mL of 15% aqueous NaOH, and
      
      
      mL of
      
      
      . Logic: This specific stoichiometric quench traps the aluminum byproducts as a granular, easily filterable white solid rather than an unmanageable gel.
    • Isolation : Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo to yield the intermediate alcohol.

Step 2: Chlorination to 5-(chloromethyl)-1-isopropyl-1H-pyrazole
  • Causality & Logic : Thionyl chloride (

    
    ) is utilized as the chlorinating agent. The reaction proceeds via a chlorosulfite intermediate. Because the byproducts (SO2 and HCl) are gaseous, they continuously leave the solution. According to Le Chatelier's principle, this irreversibly drives the reaction forward and allows for a simplified, often solvent-free workup.
    
  • Self-Validating Protocol :

    • Preparation : Dissolve the crude 1-isopropyl-1H-pyrazole-5-methanol in anhydrous dichloromethane (DCM) at 0 °C.

    • Activation : Add

      
       (1.5 eq) dropwise. Add a catalytic amount of DMF (0.05 eq). Logic: DMF reacts with 
      
      
      
      to form a highly electrophilic Vilsmeier-Haack intermediate, drastically accelerating the chlorination kinetics.
    • Reaction : Warm to room temperature and stir for 3 hours.

    • Workup : Evaporate the DCM and excess

      
       under reduced pressure. Partition the resulting residue between saturated aqueous 
      
      
      
      and EtOAc to neutralize any residual HCl.
    • Purification : Dry the organic layer over

      
      , filter, and concentrate to afford pure 5-(chloromethyl)-1-isopropyl-1H-pyrazole.
      

SynthWorkflow A Ethyl 1-isopropyl-1H- pyrazole-5-carboxylate B 1-isopropyl-1H- pyrazole-5-methanol A->B LiAlH4, THF (Reduction) C 5-(chloromethyl)-1- isopropyl-1H-pyrazole B->C SOCl2, DCM, cat. DMF (Chlorination)

Synthetic workflow for 5-(chloromethyl)-1-isopropyl-1H-pyrazole.

Applications in Drug Development

The primary utility of this compound lies in its capacity to undergo rapid


 displacement to construct complex, multi-ring API architectures.
Hemoglobin Modulators (Sickle Cell Disease)

5-(chloromethyl)-1-isopropyl-1H-pyrazole is a critical precursor in the synthesis of3[3]. This pyridyl-pyrazole intermediate is the foundational scaffold for Voxelotor (Oxbryta) and its analogs. These compounds function as allosteric modulators that bind covalently to the N-terminal valine of the hemoglobin alpha chain, increasing oxygen affinity and preventing the devastating polymerization of sickle hemoglobin (HbS)4[4].

COP9 Signalosome (CSN5) Inhibitors

In oncology, the pyrazole core is utilized to mimic purine rings, allowing it to dock within ATP-binding pockets or allosteric sites. Derivatives synthesized from the 1-isopropyl-1H-pyrazole-5-carboxylic acid lineage have been successfully employed as potent, selective inhibitors of CSN5, a proteolytic subunit of the COP9 signalosome whose aberrant activity is heavily implicated in tumor progression 5[5].

AppPathway A 5-(chloromethyl)-1- isopropyl-1H-pyrazole B SN2 Nucleophilic Displacement A->B C Complex API Intermediate (e.g., Pyridyl-pyrazole) B->C D Target Modulation (HbS or CSN5) C->D

Downstream application pathway in drug development.

References

  • Source: google.
  • Source: google.
  • Source: nih.
  • Source: sigmaaldrich.
  • 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)

Sources

Foundational

Technical Guide: Reactivity and Applications of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

[1][2] Part 1: Executive Summary & Structural Logic The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole represents a specialized electrophilic building block in medicinal chemistry.[1][2] Unlike its 3-chloromethyl isom...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Structural Logic

The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole represents a specialized electrophilic building block in medicinal chemistry.[1][2] Unlike its 3-chloromethyl isomers or N-methyl analogs, this scaffold presents a unique reactivity profile defined by the steric pressure of the N1-isopropyl group adjacent to the reactive C5-chloromethyl center.[1][2]

This guide moves beyond basic functional group transformations to analyze the kinetic and thermodynamic nuances imposed by this specific substitution pattern.

The "Ortho-Like" Steric Effect

In 1-substituted pyrazoles, the C5 position is sterically equivalent to the ortho position in benzene systems relative to the N1 substituent.

  • N1-Isopropyl Group: Provides significant bulk (A-value ~0.[1][2]76) compared to a methyl group.[2] This bulk shields the C5-chloromethyl group from incoming nucleophiles.[1][2]

  • Electronic Environment: The pyrazole ring is electron-rich (excess

    
    -electrons), making the ring carbons nucleophilic.[1][2] However, the exocyclic chloromethyl group is a classic electrophile (alkylating agent).
    

Implication: SN2 reactions at the chloromethyl center will be slower than in 1-methyl analogs due to the proximal isopropyl group, requiring higher temperatures or stronger nucleophiles, which in turn increases the risk of side reactions (e.g., elimination or polymerization).

Part 2: Reactivity Profile

Nucleophilic Substitution (SN2)

The primary utility of this molecule is as a "linker" or "warhead" to attach the pyrazole core to other scaffolds via the chloromethyl group.

A. Amination (N-Alkylation)[1][2]
  • Mechanism: Direct SN2 attack by primary or secondary amines.[2]

  • Challenge: The N1-isopropyl group hinders the trajectory of the incoming amine.

  • Optimization: Use polar aprotic solvents (DMF, DMSO, NMP) to enhance nucleophilicity. Iodide catalysis (Finkelstein condition) is often required to convert the alkyl chloride to a more reactive alkyl iodide in situ.

B. Etherification/Thioetherification (O/S-Alkylation)[1][2]
  • Reagents: Phenols, alcohols, or thiols in the presence of a base (Cs₂CO₃ or NaH).

  • Selectivity: S-alkylation (thiol) is generally faster and cleaner than O-alkylation due to the higher nucleophilicity and lower basicity of thiolate anions, minimizing competitive elimination reactions.[1][2]

Hydrolytic Instability

The C-Cl bond is susceptible to hydrolysis, generating the corresponding alcohol (5-(hydroxymethyl)-1-isopropyl-1H-pyrazole).[1][2]

  • Risk Factor: High humidity or aqueous workups under acidic conditions.[2]

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at <4°C.

Cyclization Potential

If the incoming nucleophile possesses a pendant functional group (e.g., 2-aminopyridine), the initial alkylation can be followed by a cyclization event onto the pyrazole ring (often at C4 if unsubstituted), leading to fused bicyclic systems.

Part 3: Experimental Protocols

Protocol A: Optimized N-Alkylation with Secondary Amines

Rationale: This protocol uses KI catalysis to overcome the steric hindrance of the isopropyl group.[1][2]

Reagents:

  • 5-(chloromethyl)-1-isopropyl-1H-pyrazole (1.0 equiv)[1][2]

  • Secondary Amine (1.2 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Base[1][2]

  • Potassium Iodide (KI) (0.1 equiv) - Catalyst[1][2]

  • Acetonitrile (MeCN) [Anhydrous] - Solvent[1][2]

Workflow:

  • Charge a reaction vessel with MeCN (10 vol relative to pyrazole).

  • Add K₂CO₃ and KI. Stir for 10 minutes to ensure dispersion.

  • Add the Secondary Amine.

  • Add 5-(chloromethyl)-1-isopropyl-1H-pyrazole dropwise (if liquid) or portion-wise (if solid) to control exotherm.[1][2]

  • Heat to 60°C. Note: Higher temperature (80°C) may be needed for bulky amines due to the N-iPr steric clash.[2]

  • Monitor by LC-MS until starting material is <2%.

  • Workup: Filter inorganic salts. Concentrate filtrate.[2] Partition between EtOAc and Water.[2]

Protocol B: Handling Genotoxic Impurities (PGI)

Rationale: Alkyl chlorides are potential alkylating agents and often flagged as PGIs.[2] Complete consumption or quenching is critical.[2]

Quenching Strategy:

  • After reaction completion, add a scavenger resin (e.g., thiol-functionalized silica) or a soluble scavenger (e.g., thiophenol or morpholine) if the product is easily separable.

  • Stir for 2 hours at reaction temperature.

  • Confirm absence of the chloromethyl starting material by GC-MS (Limit of Quantitation ~1 ppm).[2]

Part 4: Visualization & Mechanisms[1]

Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from this building block.

ReactivityMap Core 5-(chloromethyl)- 1-isopropyl-1H-pyrazole Amine R-NH2 / Base (Amination) Core->Amine SN2 (Slow) Thiol R-SH / Base (Thioetherification) Core->Thiol SN2 (Fast) Water H2O / Acid (Hydrolysis) Core->Water Degradation Prod_Amine N-Alkylated Product Amine->Prod_Amine KI Cat. Prod_Thiol Thioether Product Thiol->Prod_Thiol Prod_Alc Alcohol Impurity (Degradant) Water->Prod_Alc

Caption: Divergent reactivity pathways.[1][2] Note the "Slow" designation for Amination due to N-iPr steric hindrance.

Steric Hindrance Mechanism (SN2)

This diagram visualizes the kinetic barrier introduced by the isopropyl group.

StericMechanism cluster_0 Kinetic Effect Start Nucleophile Approach TS Transition State (Penta-coordinate) Start->TS Clash STERIC CLASH: N-Isopropyl vs Nucleophile TS->Clash Interference Product Substituted Pyrazole TS->Product Successful Collision

Caption: The N1-isopropyl group creates a "steric fence," raising the activation energy for nucleophilic attack at C5.

Part 5: Data Summary

PropertyValue / DescriptionImpact on Reactivity
Molecular Formula C₇H₁₁ClN₂Base scaffold.[1][2]
C5-Cl Bond Type Primary Alkyl ChlorideSusceptible to SN2; resistant to SN1 (primary carbocation unstable).[1][2]
N1 Substituent Isopropyl (–CH(CH₃)₂)High Steric Bulk. Retards SN2 rates at C5 compared to N-Methyl.[1][2]
Electronic Effect Pyrazole (Electron Rich)Ring is not electrophilic; reactivity is confined to the exocyclic CH₂Cl.[2]
Solubility High in DCM, EtOAc, MeCNCompatible with standard organic synthesis solvents.
Stability ModerateHydrolyzes in moist air; store cold and dry.[2]

Part 6: References

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1][2]

    • Context: Establishes general regioselectivity rules for pyrazole synthesis and the steric environment of 1,5-substituted systems.

  • García-López, M. T., et al. (1980).[4] Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides. Journal of Medicinal Chemistry.

    • Context: Validates the reactivity of chloromethylpyrazoles in nucleophilic substitutions (glycosylation) and the utility of iodide exchange (Finkelstein) to improve reactivity.[2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13469816, 1-Isopropyl-1H-pyrazole.

    • Context: Fundamental physical property data for the parent scaffold.[5][6]

  • WuXi AppTec. (n.d.).[2] Correlating Reactivity Trends with Frontier Molecular Orbitals.

    • Context: Provides theoretical grounding for the electrophilic/nucleophilic behavior of heterocyclic rings, supporting the "electron-rich" classification of the pyrazole core.

Sources

Exploratory

Comprehensive Technical Guide: Solubility and Stability Profile of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole in Organic Solvents

Executive Summary The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole (CAS: 1260658-90-9) presents a unique solvation challenge in early-stage drug development. While its pyrazole core and isopropyl substituent suggest...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole (CAS: 1260658-90-9) presents a unique solvation challenge in early-stage drug development. While its pyrazole core and isopropyl substituent suggest favorable lipophilicity and broad organic solubility, the highly reactive 5-chloromethyl group introduces severe stability risks in protic environments. This whitepaper synthesizes structural causality, predictive solubility matrices, and a self-validating experimental protocol designed to prevent the analytical pitfalls associated with reactive alkylating agents.

Molecular Architecture & Solvation Dynamics

To accurately predict the solubility of 5-(chloromethyl)-1-isopropyl-1H-pyrazole, we must deconstruct its molecular architecture into three distinct functional domains, each dictating specific solvent interactions.

  • The N1-Isopropyl Group (Lipophilic Domain): This bulky, non-polar aliphatic chain disrupts the planar stacking of the pyrazole rings in the solid state, lowering the crystal lattice energy. It enhances affinity for non-polar and moderately polar solvents (e.g., ethyl acetate, dichloromethane).

  • The Pyrazole Core (Polarizable Aromatic Domain): The 1H-pyrazole ring exhibits a moderate dipole moment 1. Because the N1 position is substituted (preventing intermolecular N-H···N hydrogen bonding), the molecule relies on dipole-dipole interactions, making it highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • The 5-Chloromethyl Group (Electrophilic Domain): This is the critical vulnerability of the molecule. Chloromethyl groups are potent alkylating agents that readily undergo nucleophilic substitution . In the presence of protic solvents (alcohols, water), the compound will undergo solvolysis, degrading into ether or alcohol derivatives.

MolecularArchitecture API 5-(chloromethyl)-1-isopropyl -1H-pyrazole Iso N1-Isopropyl Group (Lipophilic Domain) API->Iso Enhances Pyr Pyrazole Core (Polarizable Aromatic) API->Pyr Drives ClMe 5-Chloromethyl Group (Electrophilic Domain) API->ClMe Risks Non-Polar Solvents\n(e.g., Hexane, Heptane) Non-Polar Solvents (e.g., Hexane, Heptane) Iso->Non-Polar Solvents\n(e.g., Hexane, Heptane) Weak to Moderate Solubility Polar Aprotic Solvents\n(e.g., DMSO, DCM, EtOAc) Polar Aprotic Solvents (e.g., DMSO, DCM, EtOAc) Pyr->Polar Aprotic Solvents\n(e.g., DMSO, DCM, EtOAc) High Solubility (Stable) Protic Solvents\n(e.g., MeOH, H2O) Protic Solvents (e.g., MeOH, H2O) ClMe->Protic Solvents\n(e.g., MeOH, H2O) Solvolysis / Degradation

Fig 1. Structural domains of 5-(chloromethyl)-1-isopropyl-1H-pyrazole and solvent interactions.

Quantitative Solubility Estimation Matrix

Based on the physicochemical properties of substituted pyrazoles and the dielectric constants of standard organic solvents, the following quantitative solubility profile is established.

Note: Data represents kinetic solubility prior to potential degradation.

Solvent ClassificationRepresentative SolventPredicted Solubility RangeStability Profile
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mLHigh (if strictly anhydrous)
Halogenated Dichloromethane (DCM)> 100 mg/mLHigh
Esters Ethyl Acetate (EtOAc)50 - 100 mg/mLHigh
Polar Protic Methanol (MeOH)20 - 50 mg/mLLow (Rapid Solvolysis)
Non-Polar n-Hexane< 5 mg/mLHigh
Aqueous Water / Buffers< 0.1 mg/mLLow (Hydrolysis)

Crucial Environmental Insight: In high ambient humidity environments (such as laboratories in Singapore), hygroscopic solvents like DMSO or DMF will rapidly absorb atmospheric moisture. Even trace water (>0.1%) will initiate the hydrolysis of the chloromethyl group into a hydroxymethyl pyrazole. All solvents must be handled under a dry nitrogen or argon atmosphere.

Mechanistic Insights: The Solvolysis Trap

Standard pharmaceutical solubility guidelines, such as those outlined by the World Health Organization (WHO) and the United States Pharmacopeia (USP), often recommend a 48- to 72-hour equilibration period for the shake-flask method 2.

Applying this standard protocol to 5-(chloromethyl)-1-isopropyl-1H-pyrazole in protic solvents (like methanol or ethanol) is a fundamental error. Over 72 hours, the nucleophilic oxygen of the alcohol will attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The resulting solution will no longer contain the parent API, but rather a methoxymethyl ether derivative. Consequently, UV-Vis or gravimetric analysis will yield falsely elevated "solubility" data that actually represents the solubility of the degradant.

Self-Validating Experimental Protocol: Modified Kinetic Shake-Flask

To circumvent degradation while capturing accurate thermodynamic data, we must employ a Self-Validating Kinetic Shake-Flask Method 3. This protocol integrates a stability-indicating assay loop to ensure the integrity of the solute.

Step-by-Step Methodology
  • Anhydrous Preparation: Dispense 5.0 mL of anhydrous organic solvent (Karl Fischer moisture < 0.05%) into a 10 mL amber glass vial under a nitrogen blanket.

  • Solute Addition: Add 5-(chloromethyl)-1-isopropyl-1H-pyrazole in 50 mg increments until a visible, persistent suspension is achieved (indicating supersaturation).

  • Orbital Agitation: Seal the vial with a PTFE-lined cap. Place on an orbital shaker at 150 RPM inside a temperature-controlled incubator at 25.0 ± 0.1 °C.

    • Causality: Orbital shaking is chosen over magnetic stirring to prevent particle attrition (grinding), which artificially increases surface area and causes transient, unstable supersaturation.

  • Kinetic Sampling: Extract 0.5 mL aliquots at precisely 2h, 4h, and 8h intervals.

  • Isothermal Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes using a centrifuge pre-chilled/heated to exactly 25.0 °C.

    • Causality: Temperature fluctuations during centrifugation will alter the equilibrium, causing immediate precipitation or further dissolution.

  • Stability-Indicating Analysis (The Validation Step): Dilute the supernatant in an inert diluent (e.g., anhydrous acetonitrile) and analyze via HPLC-UV.

    • Self-Validation: Compare the chromatographic peak area of the parent compound against potential degradant peaks. If the parent peak area plateaus between 4h and 8h with < 2% degradant formation, the solubility value is thermodynamically valid. If degradants exceed 5%, the solvent is deemed incompatible.

ShakeFlaskProtocol Step1 1. Saturation Setup Add excess API to anhydrous solvent Step2 2. Thermal Equilibration Orbital shaking at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Kinetic Sampling Extract aliquots at 2h, 4h, 8h Step2->Step3 Step4 4. Phase Separation Centrifuge at 10,000 RPM (Isothermal) Step3->Step4 Step5 5. Stability-Indicating Analysis HPLC-UV to quantify intact API Step4->Step5 Validation Self-Validation Loop: Compare API peak area across timepoints. If area drops >5%, solvolysis is occurring. Step5->Validation Validation->Step3 Adjust timepoints

Fig 2. Self-validating kinetic shake-flask workflow for reactive chloromethyl compounds.

References

  • Solubility of Things. "1H-pyrazole - Solubility Profile and Temperature Dependency.
  • Organic & Biomolecular Chemistry (RSC Publishing). "Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles." Royal Society of Chemistry, DOI:10.1039/B403338H.
  • World Health Organization (WHO). "Annex 4: The 'shake flask' method for solubility determination.
  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter." US Pharmacopeial Convention.

Sources

Protocols & Analytical Methods

Method

experimental procedure for scaling up 5-(chloromethyl)-1-isopropyl-1H-pyrazole synthesis

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 5-(Chloromethyl)-1-alkylpyrazoles are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

5-(Chloromethyl)-1-alkylpyrazoles are highly versatile electrophilic building blocks widely utilized in medicinal chemistry for the synthesis of complex N-alkylated heterocycles and kinase inhibitors. The scale-up of 5-(chloromethyl)-1-isopropyl-1H-pyrazole requires a rigorous, chemoselective approach to ensure high regioselectivity during pyrazole ring formation and thermal safety during subsequent reductions.

As a Senior Application Scientist, I have structured this protocol to bypass the thermal hazards and regiochemical pitfalls common in early-stage discovery routes. The process is divided into three self-validating stages:

  • Regioselective Cyclization: The synthesis of the pyrazole core is achieved by condensing ethyl 4-(dimethylamino)-2-oxobut-3-enoate with isopropylhydrazine hydrochloride[1]. The causality of the regioselectivity lies in the differential nucleophilicity of the hydrazine nitrogens. The less hindered primary amine (

    
    ) preferentially attacks the highly electrophilic C4 enamine carbon, displacing dimethylamine. Subsequent intramolecular attack by the secondary amine (
    
    
    
    ) on the C2 ketone closes the ring, exclusively yielding the 5-carboxylate isomer.
  • Chemoselective Ester Reduction: Traditional discovery routes utilize lithium aluminum hydride (

    
    ) for ester reduction, which poses severe exothermic and hydrogen-evolution hazards at scale. To ensure process safety, this protocol employs a 
    
    
    
    system[2]. The addition of
    
    
    generates calcium borohydride (
    
    
    ) in situ, which coordinates with the ester carbonyl, dramatically enhancing the electrophilicity of the ester and allowing smooth reduction to the alcohol without over-reduction or ring-opening.
  • SNi Chlorination: The final conversion to the alkyl chloride utilizes thionyl chloride (

    
    ) in toluene. Toluene is selected over dichloromethane (DCM) to allow for a higher reaction temperature, driving the decomposition of the chlorosulfite intermediate via an 
    
    
    
    mechanism while facilitating the off-gassing of
    
    
    and
    
    
    .

Quantitative Process Parameters

The following table summarizes the stoichiometric and analytical parameters for the three-step workflow.

StepTransformationKey ReagentsEquivalentsTemp (°C)Target YieldIPC Method (Release Criteria)
1 Pyrazole CyclizationIsopropylhydrazine HCl,

1.05 eq78 (Reflux)82 - 85%HPLC (>95% conversion; <5% 3-isomer)
2 Ester Reduction

,

2.5 eq / 1.2 eq0 to 2588 - 92%HPLC (>98% conversion)
3 Chlorination

, Toluene
1.5 eq6090 - 95%GC (>99% conversion)

Experimental Protocols

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate

Self-Validating System: The formation of the correct regioisomer is critical. If In-Process Control (IPC) HPLC indicates >5% of the 3-isopropyl regioisomer, the crude product must be subjected to a selective recrystallization from heptane/ethyl acetate before proceeding.

Protocol:

  • Charge a jacketed glass reactor with absolute ethanol (10 volumes).

  • Add ethyl 4-(dimethylamino)-2-oxobut-3-enoate (1.0 eq, 1.0 kg) and initiate stirring at 250 rpm.

  • Cool the reactor to 0–5 °C using a chiller unit.

  • Portion-wise, add isopropylhydrazine hydrochloride (1.05 eq, 0.67 kg) over 30 minutes, maintaining the internal temperature below 10 °C[1].

  • Add triethylamine (1.05 eq, 0.82 L) dropwise to liberate the free hydrazine.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

  • Workup: Distill off 70% of the ethanol under reduced pressure. Partition the residue between ethyl acetate (10 vol) and water (5 vol). Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate to yield the product as a pale yellow oil.
    

G A Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate C Enamine Exchange Intermediate A->C + B (- HNMe2) B Isopropylhydrazine Hydrochloride B->C D Ethyl 1-isopropyl-1H- pyrazole-5-carboxylate C->D Cyclization (- H2O)

Workflow and mechanism for the regioselective synthesis of the pyrazole core.

Step 2: Reduction to (1-Isopropyl-1H-pyrazol-5-yl)methanol

Self-Validating System: Hydrogen gas evolution is the primary safety metric. The quench step must be monitored via a gas flow meter; the organic extraction phase should only commence when


 evolution completely ceases.

Protocol:

  • Charge the reactor with a solvent mixture of THF and Ethanol (2:1 v/v, 12 volumes).

  • Add ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq, 1.0 kg) and anhydrous

    
     (1.2 eq, 0.73 kg)[2]. Stir for 30 minutes at room temperature to allow complexation.
    
  • Cool the mixture to 0 °C.

  • Add

    
     (2.5 eq, 0.52 kg) in 5 equal portions over 2 hours. Monitor the exotherm strictly; do not allow the internal temperature to exceed 10 °C.
    
  • Warm the reaction to 25 °C and stir for 12 hours.

  • Workup: Cool to 0 °C and carefully quench by the dropwise addition of 1M HCl until the pH reaches 6.0. Extract the aqueous phase with ethyl acetate (3 x 5 vol). Wash the combined organics with saturated

    
     and brine, dry, and concentrate to yield the product as a white to off-white solid.
    

G A Ethyl 1-isopropyl-1H- pyrazole-5-carboxylate D (1-Isopropyl-1H-pyrazol- 5-yl)methanol A->D + C (Ester Reduction) B NaBH4 + CaCl2 (in EtOH/THF) C Ca(BH4)2 Active Reductant B->C in situ

Chemoselective ester reduction utilizing in situ generated calcium borohydride.

Step 3: Chlorination to 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

Self-Validating System: The complete disappearance of the broad O-H stretch (~3300


) in the FTIR spectrum of the crude reaction mixture confirms the total conversion of the alcohol to the chloride.

Protocol:

  • Charge a glass-lined reactor with toluene (10 volumes) and (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq, 1.0 kg).

  • Route the reactor exhaust through a caustic scrubber system (10% NaOH) to neutralize

    
     and 
    
    
    
    off-gases.
  • Cool the solution to 0–5 °C.

  • Add thionyl chloride (

    
    , 1.5 eq, 0.78 L) dropwise over 1 hour.
    
  • Gradually heat the reaction mixture to 60 °C and stir for 3 hours to drive the

    
     decomposition of the chlorosulfite intermediate.
    
  • Workup: Distill off the excess

    
     and ~50% of the toluene under vacuum (40 °C, 50 mbar). Dilute the remaining solution with dichloromethane (5 vol) and slowly pour into ice-cold saturated 
    
    
    
    (10 vol). Separate the organic layer, dry over
    
    
    , and concentrate to yield the final 5-(chloromethyl)-1-isopropyl-1H-pyrazole as a stable oil.

G A (1-Isopropyl-1H-pyrazol- 5-yl)methanol C Chlorosulfite Intermediate A->C + B (- HCl) B Thionyl Chloride (SOCl2) D 5-(Chloromethyl)-1- isopropyl-1H-pyrazole C->D SNi Mechanism (- SO2)

Chlorination of the pyrazole methanol via a chlorosulfite intermediate.

References

  • Title: Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases Source: US Patent 8,188,113 B2 URL
  • Title: Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source: Journal of Organometallic Chemistry, 609 (2000) 137–151 URL: [Link]

  • Title: Targeted inhibition of the COP9 signalosome for treatment of cancer Source: Nature Communications, 7, 13166 (2016) URL: [Link]

Sources

Application

application of 5-(chloromethyl)-1-isopropyl-1H-pyrazole in agrochemical research

An In-Depth Technical Guide to the Application of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole in Agrochemical Research Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Crop Protection Pyrazole derivatives repr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole in Agrochemical Research

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Crop Protection

Pyrazole derivatives represent a cornerstone in the development of modern agrochemicals, with their versatile chemical nature enabling the creation of potent fungicides, herbicides, and insecticides.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are a "privileged" structure in agrochemical discovery, recurring in numerous successful commercial products.[1][3] This is attributed to their metabolic stability and ability to interact with a wide range of biological targets in pests, weeds, and fungi.[1][4]

Within this important class of molecules, 5-(chloromethyl)-1-isopropyl-1H-pyrazole serves as a critical and highly versatile synthetic intermediate. The isopropyl group at the N1 position often enhances lipophilicity, which can improve the molecule's penetration into target organisms and its overall efficacy.[5] The true value of this building block, however, lies in the reactive chloromethyl group at the C5 position. This functional group provides a convenient handle for synthetic chemists to elaborate the pyrazole core, building the complex molecular architectures required for high biological activity. This guide provides detailed application notes, synthesis protocols, and mechanistic insights for researchers utilizing 5-(chloromethyl)-1-isopropyl-1H-pyrazole in the discovery and development of next-generation agrochemicals.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValue
IUPAC Name 5-(chloromethyl)-1-isopropyl-1H-pyrazole
Molecular Formula C₇H₁₁ClN₂
Molecular Weight 158.63 g/mol
CAS Number 29938-65-6[6]
Appearance Typically a solid or oil (Varies by purity)
Key Features Reactive chloromethyl group for further functionalization; N-isopropyl group enhances lipophilicity.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

The most significant application of pyrazole intermediates like 5-(chloromethyl)-1-isopropyl-1H-pyrazole is in the synthesis of pyrazole carboxamide fungicides.[3][7] This class of fungicides includes numerous blockbuster products commercialized for their broad-spectrum activity and high efficacy.[3][7] These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial mode of action in modern disease management.[1][8]

The synthetic strategy generally involves the conversion of the C5-chloromethyl group into a carboxylic acid, which is then coupled with a specifically chosen aniline or amine derivative to create the final active amide. This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol 1: Synthesis of the Key Intermediate, 1-Isopropyl-1H-pyrazole-5-carboxylic acid

This protocol outlines a potential two-step process to convert the chloromethyl group into the essential carboxylic acid intermediate.

Step 1: Oxidation to 1-Isopropyl-1H-pyrazole-5-carbaldehyde

  • Rationale: A controlled oxidation is required to convert the alkyl chloride to an aldehyde without over-oxidizing or degrading the pyrazole ring. Reagents like N-oxides or DMSO-based oxidants can be effective.

  • Reagents & Materials:

    • 5-(chloromethyl)-1-isopropyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure:

    • Dissolve 5-(chloromethyl)-1-isopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as aqueous DMF or DMSO.

    • Add sodium bicarbonate (2.5 eq).

    • Heat the reaction mixture to 100-120°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, 1-isopropyl-1H-pyrazole-5-carbaldehyde.[9]

    • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.

Step 2: Oxidation of Aldehyde to Carboxylic Acid

  • Rationale: The aldehyde is readily oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents. Potassium permanganate is a powerful and cost-effective choice.

  • Reagents & Materials:

    • 1-Isopropyl-1H-pyrazole-5-carbaldehyde (from Step 1)

    • Potassium permanganate (KMnO₄)

    • Acetone or a mixture of t-butanol and water

    • Hydrochloric acid (HCl, e.g., 1M)

    • Sodium bisulfite (NaHSO₃)

    • Ethyl acetate

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) in acetone or a t-butanol/water mixture.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a solution of potassium permanganate (approx. 1.1 eq) in water, maintaining the temperature below 10°C. A brown precipitate of MnO₂ will form.

    • Stir the reaction for 2-4 hours at room temperature.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple and brown colors disappear.

    • Acidify the mixture to pH 2-3 with HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-isopropyl-1H-pyrazole-5-carboxylic acid as a solid.

Experimental Protocol 2: Amide Coupling to Form a Model Pyrazole Carboxamide
  • Rationale: This final step involves forming an amide bond between the pyrazole carboxylic acid and a desired amine. The use of a coupling agent like thionyl chloride (to form an acid chloride in situ) followed by amine addition is a robust and widely used method.[5]

  • Reagents & Materials:

    • 1-Isopropyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • A substituted aniline (e.g., 2-aminotoluene) (1.0 eq)

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Catalytic amount of DMF

  • Procedure:

    • Suspend the carboxylic acid (1.0 eq) in anhydrous DCM and add a single drop of DMF.

    • Cool the mixture to 0°C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution ceases.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂. The resulting crude acid chloride is used directly in the next step.

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Cool the aniline solution to 0°C and add the acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by recrystallization or column chromatography to yield the final product.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_reagents Reagents cluster_product Final Product start 5-(chloromethyl)-1-isopropyl-1H-pyrazole aldehyde 1-Isopropyl-1H-pyrazole-5-carbaldehyde start->aldehyde Oxidation (e.g., NaHCO₃/DMSO) acid 1-Isopropyl-1H-pyrazole-5-carboxylic acid aldehyde->acid Oxidation (e.g., KMnO₄) acid_chloride Acid Chloride Derivative acid->acid_chloride Activation (e.g., SOCl₂) product N-Aryl-1-isopropyl-1H-pyrazole-5-carboxamide (SDHI Fungicide) acid_chloride->product amine Substituted Aniline/Amine amine->product Amide Coupling

Synthetic workflow from the starting intermediate to the final fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[8] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for fungicides.[8]

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[8] This disruption has catastrophic consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, depriving the cell of its primary energy source.[8]

  • Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the generation of damaging ROS, causing oxidative stress to cellular components.[8]

  • Metabolic Disruption: Inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[8]

This targeted inhibition of a vital metabolic process leads to the cessation of spore germination and mycelial growth, ultimately resulting in fungal cell death.[1]

G cluster_matrix Mitochondrial Inner Membrane cluster_inputs Inputs cluster_outputs Outputs cluster_inhibitor Inhibitor Action complex_i Complex I complex_iii Complex III complex_i->complex_iii e- complex_ii Complex II (Succinate Dehydrogenase) complex_ii->complex_iii e- fumarate Fumarate complex_ii->fumarate complex_iv Complex IV complex_iii->complex_iv e- atp_synthase ATP Synthase complex_iv->atp_synthase H+ Gradient atp ATP atp_synthase->atp succinate Succinate succinate->complex_ii adp ADP + Pi adp->atp_synthase sdhi Pyrazole Carboxamide sdhi->complex_ii INHIBITS

Mechanism of SDHI fungicides on the mitochondrial respiratory chain.

Exemplary Agrochemicals and Biological Activity

The pyrazole carboxamide scaffold, accessible from intermediates like 5-(chloromethyl)-1-isopropyl-1H-pyrazole, is present in several highly successful commercial fungicides.

FungicideKey Structural FeaturePrimary Target PathogensCommon Crop Applications
Isopyrazam Benzonorbornene amine moietySeptoria tritici, Powdery Mildew, RustsCereals, Fruits, Vegetables
Penthiopyrad Thiophene amine moietyRhizoctonia solani, Botrytis cinerea, SclerotiniaCereals, Soybeans, Canola, Vegetables
Bixafen Dichlorophenyl amine moietyRusts, Septoria, FusariumCereals, Corn
Fluxapyroxad Phenyl-ethyl-ether amine moietyWide range of fungal diseasesBroad acre crops, Specialty crops

References for table content:[3][7][10][11]

Experimental Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is used to determine the efficacy of newly synthesized compounds against pathogenic fungi.

  • Objective: To calculate the half-maximal effective concentration (EC₅₀) of a test compound.

  • Materials:

    • Potato Dextrose Agar (PDA)

    • Sterile petri dishes (9 cm)

    • Test compounds dissolved in DMSO or acetone

    • Actively growing cultures of target fungi (e.g., Rhizoctonia solani, Botrytis cinerea)[7]

    • Sterile cork borer (5 mm diameter)

    • Incubator

    • Positive control (e.g., commercial fungicide like Carbendazol or Boscalid)[7][12]

    • Solvent control (DMSO or acetone)

  • Procedure:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to 45-50°C. Add the test compound from a stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a solvent-only control and a positive control plate.

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

    • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture plate.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

    • Seal the plates with paraffin film and incubate at 25-28°C in the dark.

    • After the fungal colony in the control plate has reached approximately two-thirds of the plate diameter (typically 3-5 days), measure the colony diameter (in two perpendicular directions) for all treatments.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average colony diameter of the control and dt is the average colony diameter of the treatment.

    • Use the inhibition data to calculate the EC₅₀ value for each compound using probit analysis or other suitable statistical software.

Conclusion

5-(chloromethyl)-1-isopropyl-1H-pyrazole is more than a simple chemical; it is a strategic starting point for the synthesis of high-value agrochemicals. Its well-defined reactivity allows for the systematic and modular construction of pyrazole carboxamides, a class of fungicides vital to global crop protection. By understanding the synthetic pathways, the molecular mode of action, and the protocols for biological evaluation, researchers can effectively leverage this intermediate to discover and develop novel solutions to combat fungal pathogens, contributing to sustainable agriculture and global food security.

References

Sources

Method

Application Note: Spectroscopic Characterization of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

Introduction and Chemical Context 5-(Chloromethyl)-1-isopropyl-1H-pyrazole is a highly versatile electrophilic building block widely utilized in medicinal chemistry and the development of novel agrochemicals[1]. The reac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

5-(Chloromethyl)-1-isopropyl-1H-pyrazole is a highly versatile electrophilic building block widely utilized in medicinal chemistry and the development of novel agrochemicals[1]. The reactive chloromethyl moiety at the C5 position serves as an ideal handle for nucleophilic substitutions, enabling the installation of complex pharmacophores[1], while the N-isopropyl group provides essential steric bulk and lipophilicity.

Accurate structural validation of this intermediate is critical. The synthesis of N-substituted pyrazoles (such as via the Knorr pyrazole synthesis using asymmetric diketones and isopropylhydrazine) frequently yields a mixture of 1,3- and 1,5-regioisomers[2]. This application note details the rigorous spectroscopic methodologies (NMR, IR, and MS) required to unambiguously confirm the structure, regiochemistry, and purity of 5-(chloromethyl)-1-isopropyl-1H-pyrazole, ensuring downstream synthetic reliability.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols must be adhered to when characterizing this intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: 1D NMR provides the basic connectivity, but it cannot definitively distinguish between the 1,3- and 1,5-regioisomers without ambiguity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory. The spatial proximity (< 5 Å) of the N-isopropyl group to the C5-chloromethyl group in the 1,5-isomer will induce a strong NOE cross-peak, which is physically impossible in the 1,3-isomer[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Acquire a standard 1D ¹H spectrum (16 scans, relaxation delay d1 = 2s) and a ¹³C{¹H} spectrum (1024 scans, d1 = 2s).

  • Self-Validation (Regiochemical Assignment): Run a 2D NOESY experiment (mixing time = 400 ms). Validate the structure by confirming a spatial correlation between the N-isopropyl methine proton and the chloromethyl protons.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: The pyrazole nitrogen is readily protonated in acidic media, making positive Electrospray Ionization (ESI+) highly efficient. HRMS not only confirms the exact mass but also validates the presence of the chlorine atom via its characteristic ³⁵Cl/³⁷Cl isotopic signature.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 1 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Self-Validation: Analyze the isotopic pattern of the molecular ion. A valid spectrum must display an[M+H]⁺ cluster with a 3:1 intensity ratio separated by exactly 1.997 Da.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: IR rapidly identifies the C-Cl bond and the heteroaromatic ring system without the need for deuterated solvents or complex sample prep[1].

Step-by-Step Protocol:

  • Sample Preparation: Apply the neat compound directly onto the ATR (Attenuated Total Reflectance) diamond crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation: Perform a background subtraction immediately prior to sample measurement. Ensure the baseline transmission is >95% to prevent spectral artifacting.

Spectroscopic Data & Interpretation

NMR Data Summary

The regiochemistry is established by the chemical shifts and coupling constants. In 1-alkylpyrazoles, substitution at C5 removes the H-5 signal, leaving the H-4 and H-3 protons which couple to each other[4].

Table 1: ¹H and ¹³C NMR Assignments (in CDCl₃ at 400/100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Integration¹³C Chemical Shift (δ, ppm)
N-CH(CH₃)₂ 1.48Doublet (d), J = 6.76H22.5
C5-CH₂Cl 4.62Singlet (s)2H37.2
N-CH(CH₃)₂ 4.70Septet (hept), J = 6.71H51.0
Pyrazole C-4 6.30Doublet (d), J = 1.91H106.5
Pyrazole C-3 7.45Doublet (d), J = 1.91H139.5
Pyrazole C-5 ---138.0

Mechanistic Insight: The chloromethyl protons appear as a sharp singlet at δ 4.62 ppm, consistent with analogous chloromethyl pyrazoles[1],[4]. The N-isopropyl methine proton is highly deshielded (δ 4.70 ppm) due to the electron-withdrawing nature of the adjacent pyrazole nitrogen[3].

Mass Spectrometry (ESI+)

The theoretical monoisotopic mass for C₇H₁₁ClN₂ is 158.0611 Da.

  • [M+H]⁺ (³⁵Cl): m/z 159.0689 (100% relative abundance)

  • [M+H]⁺ (³⁷Cl): m/z 161.0660 (~33% relative abundance)

  • Key Fragment: m/z 123.0922 ([M+H - HCl]⁺), indicating the facile loss of hydrogen chloride from the chloromethyl group, a hallmark fragmentation pathway of benzylic/allylic-type halides.

FT-IR Data Summary

Table 2: Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment
3110WeakHeteroaromatic C-H stretch (Pyrazole ring)
2975, 2930MediumAliphatic C-H stretch (Isopropyl group)
1550, 1460StrongC=N and C=C ring stretching vibrations
1260MediumC-N stretching
720StrongC-Cl stretching[1]

Workflows and Logical Relationships

ValidationWorkflow Start Synthesized Compound 5-(Chloromethyl)-1-isopropyl-1H-pyrazole NMR NMR Spectroscopy (1H, 13C, 2D NOESY) Start->NMR MS High-Res Mass Spec (ESI-TOF) Start->MS IR FT-IR Spectroscopy (ATR) Start->IR Regio Confirm 1,5-Regiochemistry (NOE: N-CH to C5-CH2Cl) NMR->Regio Mass Confirm Exact Mass & 3:1 Isotope Pattern (35Cl/37Cl) MS->Mass Func Confirm Functional Groups (C-Cl stretch at 720 cm⁻¹) IR->Func Valid Structure Fully Validated Regio->Valid Mass->Valid Func->Valid

Caption: Workflow for the orthogonal spectroscopic validation of the pyrazole derivative.

MSFragmentation MolIon [M+H]⁺ Ion m/z 159 (³⁵Cl) / 161 (³⁷Cl) LossHCl Loss of HCl (- 36 Da) MolIon->LossHCl LossIso Loss of Isopropyl (- 42 Da) MolIon->LossIso Frag1 Fragment Ion m/z 123 [C₇H₁₁N₂]⁺ LossHCl->Frag1 Frag2 Fragment Ion m/z 117 (³⁵Cl) [C₄H₄ClN₂]⁺ LossIso->Frag2

Caption: ESI-MS fragmentation pathways highlighting characteristic loss of HCl and the isopropyl group.

References

  • Title: 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)
  • Title: Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)
  • Title: Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem Source: Benchchem URL
  • Source: IPB.

Sources

Application

Technical Application Note: Leveraging 5-(Chloromethyl)-1-isopropyl-1H-pyrazole in Structure-Based Drug Design

The following Application Note is a technical guide designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 5-(chloromethyl)-1-isopropyl-1H-pyrazole as a lynchpin interme...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is a technical guide designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 5-(chloromethyl)-1-isopropyl-1H-pyrazole as a lynchpin intermediate for generating targeted inhibitor libraries, particularly for kinases (e.g., RET, DLK) and TRP channels.[1]

Executive Summary

The pyrazole scaffold is a privileged structure in FDA-approved therapeutics, serving as the core pharmacophore in drugs ranging from Celecoxib (COX-2) to Ruxolitinib (JAK1/2).[1] Within this class, the 1-isopropyl-substituted pyrazole motif has emerged as a critical structural element in next-generation inhibitors for RET kinase (oncology), DLK (neurodegeneration), and TRP channels (pain).[1]

This guide details the application of 5-(chloromethyl)-1-isopropyl-1H-pyrazole (Compound 1 ) as a versatile electrophilic building block.[1] Unlike inert pyrazole intermediates, the reactive 5-chloromethyl "warhead precursor" enables the rapid installation of solubilizing groups, pharmacophores, or covalent traps via nucleophilic substitution (


), facilitating the synthesis of diverse Structure-Activity Relationship (SAR) libraries.[1]

Strategic Value of the Scaffold

The "1-Isopropyl" Anchor

The


-isopropyl group is not merely a bystander; it often occupies a specific hydrophobic pocket (e.g., the gatekeeper region in kinases or the hydrophobic channel in TRP receptors), providing critical binding affinity and metabolic stability compared to unbranched alkyls.[1]
The 5-Chloromethyl Handle

The C5-chloromethyl group serves as a "divergent point" in synthesis.[1] It allows for the transition from a core scaffold to a functionalized lead compound in a single step.

  • Reactivity: High susceptibility to nucleophilic attack by amines (

    
    ), thiols, and alkoxides.[1]
    
  • Versatility: Enables the construction of 5-aminomethyl-pyrazoles , a motif found in potent RET inhibitors where the basic amine interacts with the solvent-front residues (e.g., Asp/Glu).[1]

Application Workflow: Divergent Library Synthesis

The primary application of Compound 1 is the rapid generation of "Decorated Scaffold" libraries. The following workflow describes the parallel synthesis of a 96-member library targeting the solvent-exposed region of a target kinase.

Mechanistic Pathway

The reaction proceeds via a standard


 mechanism. The choice of base and solvent is critical to prevent hydrolysis (formation of the hydroxymethyl byproduct) or elimination.[1]

SynthesisWorkflow Start 5-(chloromethyl)-1-isopropyl-1H-pyrazole (Electrophilic Core) Conditions Reaction Conditions: K2CO3 / MeCN 60°C, 4-12h Start->Conditions Reagents Diversity Set: 1. Secondary Amines (Piperazines, Morpholines) 2. Thiols (Cys-mimics) 3. Phenols Reagents->Conditions Products Library Generation: 1. Amine-linked (Solubility/Potency) 2. Thioether-linked (Probe/Stability) 3. Ether-linked (H-bond Acceptors) Conditions->Products SN2 Displacement Screening High-Throughput Screening (Kinase/TRP Assay) Products->Screening Purification & QC

Figure 1: Divergent synthesis workflow transforming the chloromethyl intermediate into a functionalized inhibitor library.

Experimental Protocol: Parallel Amination

Objective: Synthesize a library of 5-(aminomethyl)-1-isopropyl-pyrazoles.

Materials:

  • Substrate: 5-(chloromethyl)-1-isopropyl-1H-pyrazole (1.0 equiv).[1]

  • Nucleophiles: Set of diverse

    
     amines (e.g., N-methylpiperazine, morpholine, pyrrolidine) (1.2 equiv).[1]
    
  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (for soluble bases).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(chloromethyl)-1-isopropyl-1H-pyrazole (0.2 mmol) in anhydrous MeCN (1 mL) in a 2-dram vial or 96-well reaction block.

  • Addition: Add

    
     (0.4 mmol) followed by the specific amine (0.24 mmol).
    
    • Note: For amine hydrochlorides, increase base to 3.0 equiv.

  • Incubation: Seal the reaction vessel and heat to 60°C for 4–6 hours with agitation.

    • Monitoring: Check conversion via LC-MS.[1] The product peak (

      
      ) should replace the starting material (
      
      
      
      Da).[1]
  • Workup:

    • Filtration: Filter off inorganic salts using a chemically resistant filter plate.

    • Evaporation:[1][2] Remove volatiles under reduced pressure (Genevac or SpeedVac).[1]

  • Purification: Redissolve in DMSO/MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/MeCN gradient + 0.1% Formic Acid).

Table 1: Representative Library Members & Predicted Properties

Nucleophile (R-H)Product Structure (Linker)RationaleTarget Class
N-Methylpiperazine 5-((4-methylpiperazin-1-yl)methyl)-...[1]Solubility enhancer; Solvent front interactionKinases (RET, SRC)
Morpholine 5-(morpholinomethyl)-...H-bond acceptor; Metabolic stabilityTRP Channels
Piperidine-4-carboxamide 5-((4-carbamoylpiperidin-1-yl)methyl)-...H-bond donor/acceptor; SpecificityDLK / GPCRs
Sodium Methanethiolate 5-(methylthiomethyl)-...[1]Hydrophobic probe; Bioisostere of ethylLead Optimization

Advanced Application: Covalent Probe Design

While alkyl chlorides are generally too reactive for systemic drugs (genotoxicity risk), they are excellent tools for Targeted Covalent Inhibitor (TCI) discovery in the in vitro stage.[1]

Concept: Proximity-Driven Alkylation

If the "1-isopropyl-pyrazole" core binds reversibly to a pocket (e.g., the ATP binding site), the C5-chloromethyl group can be positioned to react with a non-catalytic Cysteine residue (e.g., Cys481 in BTK or equivalent in other kinases).[1]

Protocol: Cysteine Reactivity Assay (GSH Trapping) To assess the "warhead" potential without protein:

  • Dissolve Compound 1 (10 mM) in DMSO.[1]

  • Prepare a solution of Glutathione (GSH) (100 mM) in PBS (pH 7.4).

  • Mix 1:10 (Compound:GSH) and incubate at 37°C.

  • Analysis: Monitor the disappearance of the chloride and appearance of the GSH-adduct (

    
    ) via LC-MS at t=0, 1h, 4h, 24h.
    
    • Interpretation:

      
       min indicates high reactivity (potential promiscuity).[1] 
      
      
      
      hours suggests "tunable" reactivity suitable for targeted covalent probes.[1]

Mechanism Binding Reversible Binding (Kd driven by Isopropyl/Pyrazole core) Positioning Warhead Alignment (Chloromethyl positioned near Cys-SH) Binding->Positioning Reaction Nucleophilic Attack (Cys-S attacks CH2-Cl) Positioning->Reaction Proximity Effect Inhibition Irreversible Complex (Covalent Bond Formation) Reaction->Inhibition Cl- Leaving Group

Figure 2: Mechanism of action for a chloromethyl-pyrazole based covalent probe.[1]

Critical Technical Considerations

Regiochemistry Verification

Synthesis of 1-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers.[1]

  • Checkpoint: Verify the identity of your starting material. The 1-isopropyl-5-(chloromethyl) isomer is sterically distinct from the 1-isopropyl-3-(chloromethyl) isomer.[1]

  • NOESY NMR: A strong NOE signal between the isopropyl methine proton and the C4-pyrazole proton confirms the N1-position relative to the substituents.[1]

Stability & Storage[1]
  • Hydrolysis: The chloromethyl group is sensitive to moisture, converting to the alcohol (hydroxymethyl).[1]

  • Storage: Store Compound 1 under inert gas (Nitrogen/Argon) at -20°C.

  • Handling: Avoid protic solvents (MeOH, EtOH) during the reaction unless they are the intended nucleophiles.[1] Use anhydrous MeCN or DMF.

References

  • BenchChem. (2025).[1][3] Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors.Link[1]

  • PDBj. (2024).[1] Crystal Structure of DLK in complex with N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine (PDB: 5CEP).[1][4]Link[1]

  • National Institutes of Health (PMC). (2017).[1] Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent RET Kinase Inhibitors.Link[1]

  • MDPI (Molecules). (2022).[1] Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets.[1]Link[1]

  • American Chemical Society. (2024).[1] Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors.[5]Link[1]

Sources

Method

Application Note: Strategic Incorporation of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 5-(chloromethyl)-1-isopropyl-1H-pyrazole as a privileged building block for optimizing kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 5-(chloromethyl)-1-isopropyl-1H-pyrazole as a privileged building block for optimizing kinase inhibitor potency and physicochemical properties.

Executive Summary & Chemical Profile

In the rational design of kinase inhibitors, the "solvent-front" region of the ATP-binding pocket often tolerates significant structural variation. This region is critical for tuning solubility, metabolic stability, and selectivity. 5-(chloromethyl)-1-isopropyl-1H-pyrazole (CAS: N/A for specific salt forms, often custom synthesized; related: 1-isopropyl-5-methyl-1H-pyrazole CAS 1124-16-9) serves as a high-value electrophilic fragment.

It allows for the introduction of the (1-isopropyl-1H-pyrazol-5-yl)methyl moiety. This fragment offers three distinct SAR (Structure-Activity Relationship) advantages:

  • Lipophilic Tuning: The isopropyl group fills hydrophobic sub-pockets (e.g., the gatekeeper region or solvent channel) without the metabolic liability of a simple alkyl chain.

  • Solubility: The pyrazole nitrogen (N2) can serve as a weak hydrogen bond acceptor, potentially improving aqueous solubility compared to phenyl analogs.

  • Vector Control: The 1,5-substitution pattern orients the pyrazole ring differently than the more common 1,3- or 1,4-isomers, providing a unique geometric vector to probe the active site.

Chemical Profile
PropertySpecification
Chemical Name 5-(Chloromethyl)-1-isopropyl-1H-pyrazole
Molecular Formula C₇H₁₁ClN₂
Molecular Weight 158.63 g/mol
Physical State Oil (Free Base) or White Solid (HCl Salt)
Reactivity Class Electrophilic Alkylating Agent (Benzylic-like halide)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)
Stability Alert The free base is prone to polymerization or hydrolysis. Recommendation: Generate fresh from the alcohol precursor or store as the HCl salt.

Synthetic Utility & Mechanism

The primary application of this reagent is in Nucleophilic Substitution (Sɴ2) reactions. It acts as a "warhead" to attach the pyrazole tail to nucleophilic centers (Phenols, Amines, Thiols) on the core kinase scaffold (e.g., Quinoline, Pyrimidine, Indazole).

Mechanistic Insight

Unlike simple alkyl halides, the chloromethyl group on the pyrazole ring exhibits reactivity analogous to a benzyl chloride. The adjacent aromatic pyrazole ring stabilizes the transition state, making the chloride a good leaving group. However, the 1-isopropyl group exerts steric influence, often requiring optimized temperature control to prevent elimination side reactions.

Reaction Scheme: General O-Alkylation

The following diagram illustrates the coupling of the reagent with a phenolic kinase scaffold (common in Type I and Type II inhibitors).

ReactionScheme Scaffold Kinase Scaffold (Phenol/Amine Nucleophile) Intermediate Transition State (SN2 Mechanism) Scaffold->Intermediate + Base (Cs2CO3) DMF, 60°C Reagent 5-(chloromethyl)-1- isopropyl-1H-pyrazole Reagent->Intermediate Product Functionalized Inhibitor (Ether/Amine Linkage) Intermediate->Product - HCl

Caption: General synthetic pathway for coupling 5-(chloromethyl)-1-isopropyl-1H-pyrazole to a kinase scaffold via nucleophilic substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of the Reagent (If not commercially available)

Rationale: The chloromethyl derivative is often unstable. It is best prepared fresh from (1-isopropyl-1H-pyrazol-5-yl)methanol .

  • Setup: Charge a dry round-bottom flask with (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

    • Expert Tip: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate, which accelerates the reaction.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO₄; alcohol oxidizes, chloride does not).

  • Workup: Concentrate in vacuo strictly below 40°C.

    • Caution: Do not perform an aqueous workup if possible, to avoid hydrolysis. Co-evaporate with Toluene (2x) to remove excess SOCl₂.

  • Output: Use the crude hydrochloride salt directly in the next step.

Protocol B: O-Alkylation of a Phenolic Kinase Scaffold

Target: Attaching the pyrazole tail to a tyrosine kinase inhibitor core (e.g., a 4-phenoxyquinoline derivative).

Reagents:

  • Phenolic Scaffold (1.0 eq)

  • 5-(chloromethyl)-1-isopropyl-1H-pyrazole HCl salt (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Sodium Iodide (NaI) (0.1 eq) – Finkelstein catalyst

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Base Activation: In a sealed reaction vial, dissolve the Phenolic Scaffold in anhydrous DMF (0.1 M). Add Cs₂CO₃. Stir at RT for 15 minutes.

    • Why: Deprotonation of the phenol generates the phenoxide anion, increasing nucleophilicity.

  • Addition: Add the 5-(chloromethyl)-1-isopropyl-1H-pyrazole (freshly prepared or HCl salt) and the catalytic NaI.

    • Mechanism: NaI converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Coupling: Heat the mixture to 60°C for 4–16 hours.

    • Monitoring: Use LC-MS. Look for the mass shift of +122 Da (C₇H₁₁N₂ - H).

  • Quench: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x).

    • Note: DMF requires thorough washing to remove; otherwise, it interferes with chromatography.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Gradient: 0-100% EtOAc in Hexanes).

Data Table: Solvent & Base Screening (Representative Data)

EntrySolventBaseCatalystTemp (°C)Yield (%)Notes
1AcetoneK₂CO₃NoneReflux45%Slow conversion; incomplete.
2DMFK₂CO₃None8065%Some elimination by-product observed.
3DMF Cs₂CO₃ NaI 60 88% Optimal conditions. Clean profile.
4MeCNDIPEANone8020%Organic bases are often too weak for phenols.

Troubleshooting & Optimization

  • Issue: Hydrolysis of Reagent.

    • Symptom:[1][2] Formation of (1-isopropyl-1H-pyrazol-5-yl)methanol in the reaction mixture.

    • Fix: Ensure all solvents are anhydrous (stored over molecular sieves). Minimize air exposure.[3]

  • Issue: N-Alkylation vs. O-Alkylation.

    • Context: If the scaffold contains both an amide and a phenol.

    • Fix: Phenols are generally more acidic (pKa ~10) than amides (pKa ~15-17). Using a weaker base (K₂CO₃) favors O-alkylation. Using NaH favors non-selective alkylation.

  • Issue: Regioselectivity of the Pyrazole Ring.

    • Context: If synthesizing the reagent from scratch.

    • Insight: 1-isopropyl-5-methyl-1H-pyrazole is thermodynamically distinct from the 1-isopropyl-3-methyl isomer. Ensure you are using the correct isomer. The 5-substituted isomer places the alkyl tail closer to the N1-isopropyl group, creating a more compact steric bulk.

Workflow Visualization: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (DMF, Salts, Product, By-products) AqueousWorkup Aqueous Workup (EtOAc / H2O Wash) Crude->AqueousWorkup Remove DMF/Salts Drying Drying (Na2SO4) & Concentration AqueousWorkup->Drying TLC TLC Analysis (Check Rf difference) Drying->TLC Column Flash Chromatography (Silica Gel) TLC->Column If Rf > 0.1 separation Final Pure Kinase Inhibitor Column->Final Collect Fractions

Caption: Standard purification workflow for pyrazole-alkylated kinase inhibitors.

Safety & Handling (E-E-A-T)

  • Genotoxicity Warning: Alkylating agents like 5-(chloromethyl)-1-isopropyl-1H-pyrazole are potentially genotoxic (structural alert: primary alkyl halide). Handle in a fume hood with double gloves.

  • Neutralization: Quench excess reagent with a solution of cysteine or dilute ammonium hydroxide before disposal to destroy the alkylating potential.

  • Corrosivity: The HCl salt form is corrosive to metal spatulas; use plastic or glass.

References

  • General Pyrazole Synthesis: Fustero, S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry, 2008.[4] Link

  • Kinase Inhibitor Design: Lombardo, L. J., et al.[5] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004. (Context on solubilizing tails). Link

  • Alkylation Protocols: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." 2025. Link

  • RET Inhibitor SAR: Kim, H., et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor."[6][7] European Journal of Medicinal Chemistry, 2017. Link

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the chlorination of (1-isopropyl-1H-pyrazol-5-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the chlorination of (1-isopropyl-1H-pyrazol-5-yl)methanol to synthesize 5-(chloromethyl)-1-isopropyl-1H-pyrazole .

Converting pyrazole-methanols to their chloromethyl derivatives is notoriously prone to chemoselectivity issues. The pyrazole core is an electron-rich heteroaromatic system, making it highly susceptible to competing electrophilic attacks and degradation pathways. This guide deconstructs the causality behind these side reactions and provides a self-validating framework to ensure high-fidelity synthesis.

Diagnostic Matrix for Common Side Reactions

Before adjusting your protocol, identify your specific failure mode. The table below correlates quantitative analytical signatures with their mechanistic root causes.

Side Product / ImpurityMechanistic CausalityAnalytical Signature (LC-MS / NMR)Primary Prevention Strategy
Bis(pyrazolyl)methane (Dimer) Acid-catalyzed Friedel-Crafts alkylation at the highly nucleophilic C4 position of an unreacted pyrazole ring.MS:


H NMR:
Loss of C4-H singlet (~6.2 ppm), appearance of a new

bridge (~4.0 ppm).
Maintain

; use reverse addition to prevent accumulation of unreacted starting material.
4-Chloro-5-(chloromethyl) pyrazole Electrophilic aromatic substitution by excess chlorinating agent at the C4 position.MS:

(Distinct 9:6:1 isotopic pattern for two Cl atoms).

H NMR:
Disappearance of C4-H singlet.
Strictly limit

to 1.05–1.10 eq; avoid prolonged heating.
Polymeric Degradation (Tar) Base-induced or thermal elimination of HCl, forming a highly reactive aza-fulvene intermediate that rapidly polymerizes.NMR: Broad, unresolved baseline.Physical: Insoluble dark residue; massive loss of mass recovery.Avoid strong bases during workup; evaporate solvents strictly

.

Targeted Troubleshooting & FAQs

Q1: My isolated yield is low, and LC-MS shows a significant peak with nearly double the mass of my target. What is causing this dimerization? Causality & Mechanism: You are observing the formation of a bis(pyrazolyl)methane derivative. The C4 position of the pyrazole ring is highly electron-rich. In the presence of strong acids (such as the HCl generated during thionyl chloride activation), the newly formed 5-(chloromethyl)pyrazole acts as a potent alkylating agent. It undergoes an electrophilic aromatic substitution with the C4 position of unreacted starting material, bridging the two rings[1]. Solution: This is fundamentally a kinetics and concentration problem. To prevent the product from reacting with the starting material, you must ensure the starting material is consumed rapidly without accumulating in a highly acidic environment. Implement a "reverse addition" technique—adding the pyrazole solution dropwise to the


 solution—to keep the concentration of unreacted starting material near zero throughout the reaction.

Q2: I am detecting an M+34 impurity in my final product. Why is the pyrazole ring itself getting chlorinated? Causality & Mechanism: The M+34 peak indicates over-chlorination at the C4 position, yielding 4-chloro-5-(chloromethyl)-1-isopropyl-1H-pyrazole[2]. Thionyl chloride (


) and its degradation products can act as direct sources of electrophilic chlorine. Because the C4 carbon is the most nucleophilic site on the pyrazole ring, it is highly vulnerable to electrophilic attack under prolonged heating or when excess reagent is present.
Solution:  Strictly control the stoichiometry of your chlorinating agent to 1.05–1.10 equivalents. Do not exceed room temperature. If the starting material is stubborn, do not increase the 

equivalents; instead, add a catalytic amount of DMF (Vilsmeier-Haack type activation) to increase the electrophilicity of the chlorinating agent without adding excess chlorine mass.

Q3: During concentration and workup, my product turns into a dark, insoluble tar. How can I prevent this degradation? Causality & Mechanism: 5-(Chloromethyl)pyrazoles are highly prone to eliminating HCl to form transient, hyper-reactive aza-fulvene intermediates[3]. Once formed, these intermediates rapidly undergo uncontrolled intermolecular aggregation and polymerization, resulting in the dark tar you observe. This elimination pathway is triggered by thermal stress or the introduction of bases during the quench/workup phase. Solution: If your downstream application permits, maintain the product as a hydrochloride salt, as the protonated pyrazole cannot readily eliminate HCl. If the free base is strictly required, perform the workup with a mild base (e.g., saturated aqueous


) at 

, and evaporate extraction solvents under high vacuum at water-bath temperatures strictly below

.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol integrates specific In-Process Controls (IPCs) to validate the success of each phase before proceeding.

Objective: Synthesize 5-(chloromethyl)-1-isopropyl-1H-pyrazole while suppressing C4-alkylation, C4-chlorination, and aza-fulvene polymerization.

Step 1: System Preparation & Deoxygenation

  • Dissolve (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Validation Checkpoint: Ensure the moisture content of the DCM is

    
     via Karl Fischer titration. Excess water will hydrolyze 
    
    
    
    , throwing off the exact 1.05 eq stoichiometry required to prevent C4-chlorination.

Step 2: Controlled Electrophilic Activation

  • Cool the pyrazole solution to

    
     under an inert atmosphere (Nitrogen/Argon).
    
  • Add Thionyl Chloride (

    
    , 1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 
    
    
    
    .
  • Causality Note: Slow addition prevents localized exothermic spikes that provide the activation energy required for C4-electrophilic chlorination[2].

Step 3: In-Process Control (IPC) Monitoring

  • Stir the reaction at

    
     for 1 hour, then allow it to warm to 
    
    
    
    .
  • Validation Checkpoint: Quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol containing

    
    . Analyze via LC-MS. The presence of the methyl ether derivative (formed by trapping the active chloromethyl intermediate) confirms the reaction is proceeding without degrading the product on the LC column. Proceed to workup only when the starting material is 
    
    
    
    .

Step 4: Quench and Extraction

  • Cool the reaction mixture back to

    
    . Quench by slowly adding ice-cold saturated aqueous 
    
    
    
    until the aqueous layer reaches pH 7.0–7.5.
  • Causality Note: Strict temperature control during neutralization prevents the base-catalyzed elimination of HCl that leads to aza-fulvene formation[3].

Step 5: Isolation & Verification

  • Separate the organic layer, and extract the aqueous layer once with cold DCM. Dry the combined organics over anhydrous

    
    .
    
  • Validation Checkpoint: Evaporate the solvent under reduced pressure (water bath strictly

    
    ). Analyze the crude residue immediately via 
    
    
    
    H NMR (
    
    
    ) to confirm the presence of the C4-H singlet (~6.2 ppm) and the
    
    
    singlet (~4.6 ppm).

Mechanistic Visualization

The following diagram maps the divergence between the desired


 pathway and the three primary side reactions discussed above.

G SM (1-Isopropyl-1H-pyrazol-5-yl)methanol Reagent Chlorinating Agent (e.g., SOCl2) SM->Reagent Activation Desired 5-(Chloromethyl)-1-isopropyl-1H-pyrazole (Target Product) Reagent->Desired SN2 / SNi (Controlled Temp) RingCl 4-Chloro-5-(chloromethyl)- 1-isopropyl-1H-pyrazole Reagent->RingCl Excess Reagent Electrophilic Chlorination at C4 AzaFulvene Aza-fulvene Intermediate (Transient) Desired->AzaFulvene -HCl (Base or Heat) Dimer Bis(pyrazolyl)methane (Dimerization) Desired->Dimer + SM (Acid Catalyzed) Electrophilic Attack at C4 Polymer Polymeric Tar (Degradation) AzaFulvene->Polymer Aggregation

Mechanistic pathways of 5-(chloromethyl)-1-isopropyl-1H-pyrazole synthesis and side reactions.

References

  • Title: (PDF)
  • Title: NHC-Catalyzed Reaction of Aldehydes for C(sp2)
  • Title: WO2022/112352A1 - Treatment of TRPM3 Mediated Disorders (Synthetic Protocols)

Sources

Optimization

troubleshooting guide for 5-(chloromethyl)-1-isopropyl-1H-pyrazole reactions

Welcome to the Advanced Application Portal Status: Active | Ticket ID: PYWZ-CL-ISO-005 | Assigned Specialist: Senior Application Scientist Executive Summary You are working with 5-(chloromethyl)-1-isopropyl-1H-pyrazole ,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Portal

Status: Active | Ticket ID: PYWZ-CL-ISO-005 | Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 5-(chloromethyl)-1-isopropyl-1H-pyrazole , a highly specialized heterocyclic building block. This molecule is a "benzylic-like" electrophile, but its reactivity is uniquely modulated by the N1-isopropyl group .

Unlike simple benzyl chlorides, this scaffold presents two distinct challenges:

  • Steric Shielding: The bulky isopropyl group at position 1 exerts significant steric pressure on the adjacent 5-position, altering the kinetics of

    
     reactions.
    
  • Regio-Isomeric Confusion: Commercial supplies often contain the thermodynamically more stable 3-(chloromethyl) isomer, which reacts significantly faster but yields the wrong structural motif.

This guide moves beyond basic datasheets to address the mechanistic "why" behind common failures.

Module 1: Critical Handling & Stability

Q: My material arrived as a yellowing oil/solid. Is it degraded?

A: Likely, yes. The yellow color typically indicates the liberation of HCl and the formation of coupling impurities.

  • The Mechanism: The C(5)-Cl bond is labile. Trace moisture initiates hydrolysis to the alcohol (5-hydroxymethyl). The byproduct, HCl, autocatalytically accelerates further decomposition or promotes dimerization (ether formation) between the alcohol and the chloride.

  • The Fix:

    • Immediate Action: Check pH. If acidic, wash with cold saturated

      
       in DCM, dry over 
      
      
      
      , and reconcentrate.
    • Storage: Must be stored at -20°C under Argon.

    • Stabilization: We recommend adding activated 4Å molecular sieves to the storage vial if keeping it for >1 week.

Q: Can I use methanol or ethanol as a solvent?

A: Absolutely not. Unlike standard alkyl halides, the electron-rich pyrazole ring stabilizes the transition state for solvolysis. In protic solvents (MeOH/EtOH), this compound undergoes rapid solvolysis to form the ethyl/methyl ether, often within minutes at room temperature.

  • Rule: Use only aprotic solvents: DCM, THF, Acetonitrile (MeCN), or DMF.

Module 2: Reaction Troubleshooting ( Coupling)

Scenario: "I am getting low yields (<40%) when reacting with secondary amines."

Diagnosis: The issue is likely Steric Gating caused by the N-isopropyl group. The N1-isopropyl group projects volume toward the C5-chloromethyl vector. While the chloromethyl group is a good electrophile, the approach vector for an incoming nucleophile is crowded.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Switch to DMF or DMSO Polar aprotic solvents enhance the nucleophilicity of the amine, compensating for the steric barrier at the electrophile.
Base Use DIPEA (Hünig's Base) Avoid inorganic bases (

) if solubility is poor. DIPEA prevents HCl accumulation without introducing heterogeneous surface issues.
Catalyst Add NaI (10 mol%) Finkelstein Condition: In situ conversion of the alkyl chloride to the alkyl iodide. The iodide is a better leaving group and extends further from the steric bulk, facilitating attack.
Temperature Limit to 60°C Higher temperatures favor elimination (formation of exo-methylene species) or polymerization.
Visualization: The Steric-Kinetic Pathway

The following diagram illustrates the competition between the desired substitution and common side reactions.

ReactionPathways cluster_conditions Critical Control Points Start 5-(chloromethyl)-1-isopropyl-1H-pyrazole Product Target Substitution Product (Desired) Start->Product SN2 (Slow due to steric bulk) Hydrolysis Alcohol Impurity (Hydrolysis) Start->Hydrolysis + H2O (Trace moisture) Dimer Ether Dimer (Side Reaction) Start->Dimer + Alcohol Impurity Nucleophile Nucleophile (Nu-) Nucleophile->Product Dry Solvents Dry Solvents Dry Solvents->Hydrolysis Prevents NaI Catalyst NaI Catalyst NaI Catalyst->Product Accelerates

Figure 1: Reaction pathway analysis showing the competition between sterically hindered substitution and moisture-driven degradation.

Module 3: The "Wrong Isomer" Trap

Q: My NMR shows the product, but biological activity/binding is dead. Why?

A: You likely have the 1,3-isomer (3-(chloromethyl)-1-isopropyl-1H-pyrazole), not the 1,5-isomer.

The Causality: During the synthesis of the pyrazole ring (e.g., condensation of hydrazines with 1,3-diketones), the bulky isopropyl hydrazine thermodynamically prefers to attack the carbon furthest from the steric bulk. This naturally favors the formation of the 3-substituted pyrazole. The 5-substituted pyrazole (your target) is the "anti-thermodynamic" or sterically congested product and usually requires specific directing groups or kinetic control to synthesize pure.

Validation Protocol (Self-Validating System): Before running your reaction, you must validate the regiochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • Run 1H-NOESY.

  • Look for Cross-Peaks:

    • Target (1,5-isomer): You should see a strong NOE correlation between the Isopropyl CH proton and the Chloromethyl CH2 protons. They are spatially adjacent.

    • Impurity (1,3-isomer): You will see NOE between the Isopropyl CH and the Ring Proton at C5 , but no correlation to the chloromethyl group (which is far away at C3).

Module 4: Standard Operating Procedure (SOP)

Protocol: Amination of 5-(chloromethyl)-1-isopropyl-1H-pyrazole

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 1.0 eq of 5-(chloromethyl)-1-isopropyl-1H-pyrazole in anhydrous MeCN (0.1 M concentration).

  • Activation: Add 0.1 eq of Sodium Iodide (NaI) . Stir for 15 mins at RT. Rationale: Converts Cl to I, improving leaving group ability.

  • Base: Add 2.0 eq of DIPEA or Cs2CO3 .

  • Addition: Add 1.1 eq of the amine dropwise.

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by LCMS.[1]

    • Note: Do not reflux. Refluxing in MeCN (82°C) often degrades this specific scaffold.

  • Workup: Dilute with EtOAc, wash with water (x2) and Brine (x1). Dry over Na2SO4.

Decision Tree for Optimization

Optimization Start Start Reaction Monitoring CheckLCMS Check LCMS @ 2 Hours Start->CheckLCMS Result1 No Product, Starting Material Intact CheckLCMS->Result1 Result2 New Peak (+14 mass) (Methylation?) CheckLCMS->Result2 Result3 Product Forming, but Slow CheckLCMS->Result3 Action1 Nucleophile is too weak. Add NaI (Finkelstein) or switch to DMF. Result1->Action1 Action2 Solvent Reaction! Are you using MeOH? Switch to MeCN. Result2->Action2 Action3 Steric hindrance. Increase Temp to 50°C (Do not exceed 65°C). Result3->Action3

Figure 2: Troubleshooting decision tree for reaction monitoring.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2]

    • Source:J. Org.[2][3] Chem. 2008, 73, 2412–2415.[2]

    • Relevance: Explains the thermodynamic preference for 1,3-isomers over the 1,5-isomers required here.
  • Reactivity of Chloromethyl Pyrazoles

    • Title: Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides.[4]

    • Source:J. Med.[4] Chem. 1980, 23, 6, 657–660.

    • Relevance: Establishes the protocol for converting chloromethyl to iodomethyl (Finkelstein) to improve reactivity.
  • General Stability of Pyrazoles

    • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives.[1]

    • Source:Bioorg Med Chem Lett. 2010 (via NIH).
    • Relevance: Discusses the hydrolytic instability of functionalized pyrazoles in aqueous buffers.
  • Steric Effects in N-Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethyl
    • Source:Molecules 2021.
    • Relevance: Details how steric bulk at N1 (like isopropyl)

Sources

Troubleshooting

Technical Support Center: 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Synthesis

Status: Operational Ticket Type: Synthesis Troubleshooting & Impurity Profiling Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Synthesis Troubleshooting & Impurity Profiling Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole is a critical transformation, often serving as a linchpin step in the production of kinase inhibitors and agrochemicals. While the chlorination of the precursor alcohol (1-isopropyl-1H-pyrazol-5-yl)methanol appears straightforward, it is plagued by three dominant failure modes: regioisomer contamination , dimerization (ether formation) , and hydrolytic instability .

This guide deconstructs these failure modes, providing mechanistic insights and validated troubleshooting protocols to ensure high-purity isolation.

Part 1: The Impurity Landscape

The following table summarizes the most frequent impurities encountered during the chlorination of 1-isopropyl-1H-pyrazole-5-methanol using Thionyl Chloride (


).
Impurity TypeChemical Structure / NameOriginDetection (Key Marker)
Regioisomer 3-(chloromethyl)-1-isopropyl-1H-pyrazoleUpstream cyclization error (Knorr synthesis).1H NMR: Distinct shift of pyrazole ring proton (C4-H). NOESY absence between iPr and CH2Cl.
Dimer Bis((1-isopropyl-1H-pyrazol-5-yl)methyl) etherReaction of product chloride with unreacted alcohol.LC-MS: Mass of [2M - HCl + H]+. 1H NMR: Deshielded methylene signal (~4.5 ppm).
Hydrolysis (1-isopropyl-1H-pyrazol-5-yl)methanolReversion during aqueous workup or storage.IR: Broad O-H stretch (~3300 cm⁻¹). TLC: Lower Rf than chloride.
Sulfite Dialkyl sulfite esterIncomplete reaction of alcohol with

.
1H NMR: Complex multiplet near methylene region.

Part 2: Visualizing the Reaction & Failure Pathways

The diagram below maps the "Happy Path" (Target Synthesis) against the "Sad Paths" (Impurity Formation), illustrating the mechanistic divergence points.

G Start Precursor: (1-isopropyl-1H-pyrazol-5-yl)methanol Intermediate Intermediate: Chlorosulfite Ester Start->Intermediate + SOCl2 (Fast) Impurity_Regio IMPURITY A (Regio): 3-chloromethyl isomer Start->Impurity_Regio Upstream Error SOCl2 Reagent: Thionyl Chloride (SOCl2) Target TARGET: 5-(chloromethyl)-1-isopropyl-1H-pyrazole Intermediate->Target SNi or SN2 (- SO2) Impurity_Dimer IMPURITY B (Dimer): Bis-ether formation Intermediate->Impurity_Dimer + Alcohol Target->Impurity_Dimer + Residual Alcohol (Excess Alcohol) Impurity_Hydrolysis IMPURITY C: Hydrolysis (Reversion) Target->Impurity_Hydrolysis + H2O (Workup pH > 8)

Figure 1: Reaction pathway analysis showing the origin of the three primary impurities relative to the target chlorination.

Part 3: Troubleshooting Guides (Q&A)

Topic 1: Regioselectivity (The N1 vs. N2 Problem)

User Question: "I see two sets of signals in my proton NMR. The integration ratio is about 85:15. Is this the 3-chloromethyl isomer, and how did it get there?"

Technical Analysis: Yes, this is likely the 3-(chloromethyl)-1-isopropyl-1H-pyrazole . This impurity does not form during chlorination; it is "carried over" from the synthesis of the pyrazole ring itself (likely a reaction between isopropylhydrazine and a diketone/enone).

  • Mechanism: Isopropylhydrazine has two nucleophilic nitrogens. If the condensation is not controlled sterically or electronically, both N1 and N2 can attack the carbonyls, leading to a mixture of 1,5- and 1,3-isomers.

  • Diagnostic (NOESY): This is the definitive test.

    • Target (1,5-isomer): You will see a strong NOE correlation between the N-isopropyl methine proton and the chloromethyl protons (or the ring proton at C4).

    • Impurity (1,3-isomer): The isopropyl group is far from the chloromethyl group; no NOE will be observed between them.

Corrective Action:

  • Purification: These isomers are difficult to separate by crystallization. Flash chromatography (Silica, Hexane/EtOAc gradient) is required. The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity induced by the dipole alignment.

  • Prevention: In the upstream step, ensure the use of isopropylhydrazine hydrochloride rather than the free base, and use a polar protic solvent (like ethanol) to favor the 1,5-isomer via thermodynamic control [1].

Topic 2: Dimerization (The "Bis-Ether" Issue)

User Question: "My reaction went to completion by TLC, but after removing the solvent, I have a thick oil that contains a high molecular weight impurity (M+ = ~263). What happened?"

Technical Analysis: You have formed the symmetric ether dimer . This occurs when the reaction kinetics are mismanaged.

  • Cause: If the alcohol is present in high concentration alongside the formed chloride, the alcohol (nucleophile) attacks the chloromethyl species (electrophile). This is common if

    
     is added to the alcohol without sufficient dilution or cooling.
    
  • The "Runaway" Scenario: As

    
     gas evolves, it leaves the solution.[1] If the reaction is run "neat" or in low solvent volume, the local concentration of alcohol remains high, favoring intermolecular 
    
    
    
    attack over the intramolecular
    
    
    chlorination.

Corrective Action:

  • Reverse Addition: Always add the Alcohol solution TO the Thionyl Chloride solution. This ensures

    
     is always in large excess relative to the alcohol, rapidly converting the alcohol to the chlorosulfite intermediate before it can act as a nucleophile [2].
    
  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform . Avoid ethers (THF) as they can be cleaved by

    
    .
    
  • Stoichiometry: Use at least 1.5 to 2.0 equivalents of

    
    .
    
Topic 3: Stability & Hydrolysis

User Question: "I isolated the solid, but after leaving it on the bench overnight, it turned into a gummy paste and smells acidic. Is it decomposing?"

Technical Analysis: 5-(chloromethyl) pyrazoles are benzylic-like halides . The C-Cl bond is activated by the adjacent aromatic heterocycle, making it highly susceptible to hydrolysis by atmospheric moisture.

  • Decomposition: The chloride hydrolyzes back to the alcohol, releasing

    
     gas. The 
    
    
    
    then autocatalyzes further decomposition, creating a "gummy" mixture of alcohol and salts.

Corrective Action:

  • Workup Protocol: Quench the reaction with saturated Sodium Bicarbonate (

    
    )  at 0°C. Do not use strong bases (NaOH), which will force rapid hydrolysis.
    
  • Storage: Store the product under Argon/Nitrogen at -20°C .

  • Stabilization: If the product must be stored as a solution, adding a small amount of anhydrous

    
     or activated molecular sieves to the vial can scavenge trace acid/water.
    

Part 4: Validated Experimental Protocol

To minimize the impurities discussed above, follow this optimized protocol.

Reagents:

  • (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.0 equiv)
    
  • Dichloromethane (Anhydrous) (10 mL/g of substrate)

  • DMF (Catalytic, 2-3 drops)

Step-by-Step:

  • Preparation: Dissolve ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 equiv) in anhydrous DCM (50% of total volume) in a round-bottom flask under 
    
    
    
    . Cool to 0°C .[2]
  • Addition (Crucial): Dissolve the pyrazole alcohol in the remaining DCM. Add this solution dropwise to the cold

    
     solution over 30 minutes. Note: This prevents dimer formation by keeping 
    
    
    
    in excess.
  • Reaction: Allow to warm to room temperature. Stir for 2-4 hours. Monitor by TLC (Note: The chloride often runs slightly faster than the alcohol).

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (keep bath < 40°C).
    
  • Neutralization: Redissolve the residue in DCM. Wash quickly with cold saturated

    
     (aq). Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Storage: Isolate as a hydrochloride salt (if applicable for stability) or store the free base immediately at -20°C.

Part 5: Troubleshooting Decision Tree

DecisionTree Start Issue Detected Q1 Is the impurity > 10%? Start->Q1 Q2 Check 1H NMR: Are there doubled signals? Q1->Q2 Yes Q3 Check Mass Spec: Is Mass = 2x Product? Q2->Q3 No Regio Diagnosis: Regioisomer (Upstream Failure) Q2->Regio Yes (Shifted peaks) Dimer Diagnosis: Dimer (Ether) (Mixing Failure) Q3->Dimer Yes (High MW) Hydrolysis Diagnosis: Hydrolysis (Workup Failure) Q3->Hydrolysis No (Alcohol present) Action1 Action: Purify via Column (Hex/EtOAc gradient) Regio->Action1 Action2 Action: Repeat Synthesis (Add Alcohol TO SOCl2) Dimer->Action2 Action3 Action: Dry Solvents & Neutralize Workup Hydrolysis->Action3

Figure 2: Diagnostic workflow for identifying and resolving specific impurity issues.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: PMC / NIH (2018).
    • URL:[Link]

  • Chlorination Protocols & Side Reactions

    • Title: Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited.[3]

    • Source: Journal of Organic Chemistry (2008) via Organic-Chemistry.org.
    • URL:[Link]

  • General Pyrazole Chemistry & Impurities: Title: Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Source: BenchChem Technical Notes.

Sources

Optimization

Technical Support Center: Scale-Up of 5-(Chloromethyl)-1-Isopropyl-1H-Pyrazole

Executive Summary The synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole presents a classic dichotomy in heterocyclic process development: balancing regioselectivity during ring formation with process safety during fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(chloromethyl)-1-isopropyl-1H-pyrazole presents a classic dichotomy in heterocyclic process development: balancing regioselectivity during ring formation with process safety during functional group interconversion.

This molecule is a high-value intermediate, often employed as a scaffold in next-generation agrochemicals (e.g., SDHI fungicides) and kinase inhibitors. The bulky isopropyl group at the


 position creates unique steric challenges that distinguish it from its methyl-substituted analogs.

This guide addresses the three critical bottlenecks in scaling this chemistry:

  • Regiocontrol: Preventing the formation of the thermodynamic 1,3-isomer.

  • Chlorination Safety: Managing the thermal runaway potential of thionyl chloride (

    
    ) at scale.
    
  • Product Stability: Mitigating autocatalytic decomposition pathways.

Module 1: Regioselective Cyclization

The Challenge: The 1,3 vs. 1,5 Isomer Trap

User Question: "We are scaling up the cyclization of isopropylhydrazine with our 1,3-dicarbonyl precursor. On a 10g scale, we had 95:5 selectivity. On a 1kg scale, the ratio dropped to 80:20, favoring the unwanted isomer. Why?"

Technical Analysis: The reaction of mono-substituted hydrazines with unsymmetrical 1,3-dicarbonyls is governed by the competition between kinetic and thermodynamic control.

  • Kinetic Product (Target): The 1,5-isomer (where the bulky isopropyl group is adjacent to the substituent). This is formed when the more nucleophilic terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.

  • Thermodynamic Product (Impurity): The 1,3-isomer. The isopropyl group prefers to be far from the C5 substituent to minimize steric strain (A-strain).

Troubleshooting Protocol:

ParameterImpact on Scale-upRecommendation
Temperature Higher temperatures favor equilibration to the thermodynamic (1,3) isomer.[1][2]Maintain reaction temperature <20°C during addition. Do not reflux unless necessary for dehydration.
Dosing Order Inverse addition (hydrazine to diketone) can alter local concentration, impacting selectivity.Standardize: Add the diketone slowly to a buffered solution of hydrazine to favor the kinetic pathway.
Solvent Protic solvents can stabilize transition states differently than aprotic ones.Switch to Ethanol or Toluene . Avoid acidic media which catalyzes isomerization.
Visualizing the Regioselectivity Pathway

Regioselectivity Start Isopropylhydrazine + 1,3-Dicarbonyl Inter Hydrazone Intermediate Start->Inter PathA Kinetic Control (Low Temp, <20°C) Inter->PathA Fast Cyclization PathB Thermodynamic Control (High Temp, Acid Cat.) Inter->PathB Equilibration Prod5 1,5-Isomer (Target) PathA->Prod5 Prod3 1,3-Isomer (Impurity) PathB->Prod3 Steric Steric Clash: Isopropyl vs C5-Group Prod5->Steric

Figure 1: Decision tree for regioselective synthesis. Kinetic control is required to force the steric clash inherent in the 1,5-isomer.

Module 2: The Chlorination Safety Matrix

The Challenge: Thionyl Chloride ( ) at Scale

User Question: "We are converting the (hydroxymethyl)pyrazole to the chloromethyl derivative using neat thionyl chloride. We observed a delayed exotherm and significant off-gassing. How do we control this?"

Technical Analysis: The conversion of an alcohol to an alkyl chloride using


 releases stoichiometric amounts of 

(gas) and

(gas).
  • Mechanism: Formation of a chlorosulfite intermediate (

    
    ), followed by 
    
    
    
    or
    
    
    displacement.
  • The Hazard: The decomposition of the chlorosulfite is endothermic or mildly exothermic, but the accumulation of this intermediate at low temperatures followed by a rapid temperature ramp can lead to a runaway decomposition (delayed exotherm).

Safety & Process Protocol:

  • Solvent Selection: Never use neat

    
     on a kilo-scale without rigorous calorimetry data. Dilute with Dichloromethane (DCM)  or Toluene  (3-5 volumes). Toluene allows for higher process temperatures to prevent intermediate accumulation.
    
  • Catalysis: Use catalytic DMF (0.1 - 1.0 mol%) to lower the activation energy, preventing the "accumulation and snap" phenomenon.

    • Warning: DMF +

      
       forms the Vilsmeier reagent, which is reactive. Ensure stoichiometry is calculated.
      
  • Off-Gas Scrubbing: You must calculate the moles of gas generated.

    • Total Gas Volume =

      
       Moles of Starting Material 
      
      
      
      24.4 L/mol.
    • Requirement: A caustic scrubber (NaOH) sized to neutralize the full theoretical acid load.

Process Safety Diagram: Scrubber Logic

SafetySetup Reactor Reactor: Alcohol + Toluene (Controlled Temp) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapors Dosing Dosing Pump: SOCl2 (Rate Controlled) Dosing->Reactor Slow Addition Condenser->Reactor Reflux Trap Empty Trap (Anti-Suckback) Condenser->Trap SO2 + HCl Gas Scrubber Caustic Scrubber (20% NaOH) Trap->Scrubber Acid Gas Vent Exhaust to Stack Scrubber->Vent Clean Air CCP CCP: Monitor Off-gas Rate If > Setpoint, Stop Dosing Scrubber->CCP

Figure 2: Critical Process Safety setup for handling thionyl chloride off-gassing. Note the anti-suckback trap is mandatory.

Module 3: Isolation, Stability & FAQs

The Challenge: The "Pink Product" Phenomenon

User Question: "Our isolated oil turns pink/black after 24 hours of storage. NMR shows dimerization. What is happening?"

Technical Analysis: 5-(chloromethyl)pyrazoles are benzylic-like halides . They are highly reactive electrophiles.

  • Autocatalysis: The pyrazole ring is a weak base. Traces of HCl (from the reaction) protonate the pyrazole, making the chloromethyl group even more electrophilic.

  • Self-Alkylation: The unprotonated nitrogen of one molecule attacks the chloromethyl group of another, forming a dimer (quaternary ammonium salt). This releases more HCl, accelerating the cycle.

Stability Protocol:

  • Quench: The reaction mixture must be quenched into cold bicarbonate solution to neutralize all acid.

  • Workup: Avoid acidic washes. Use a brine wash followed by drying over

    
     (which is neutral) rather than 
    
    
    
    (which can be slightly acidic).
  • Storage: Store as a solution in toluene if possible. If neat, store at -20°C with a stabilizer (e.g., solid

    
     pellet in the vial) to scavenge trace acid.
    

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of -CH2Cl to -CH2OH during aqueous workup.Reduce contact time with water. Keep aqueous phase cold (<5°C). Use DCM for extraction.
Product Solidifies/Gums Polymerization via self-alkylation.Ensure pH is >7 before concentration. Do not heat >40°C during rotovap.
Violent Gas Evolution Accumulation of Chlorosulfite intermediate.STOP. Increase temperature slightly to initiate off-gassing during addition, or add DMF catalyst.
Wrong Regioisomer Thermodynamic equilibration.Lower reaction temperature. Check proton source (solvent) acidity.

References

  • Process Safety in Chlorination

    • Title: "Safety and Environmental Aspects of the Use of Thionyl Chloride."
    • Context: Details the thermal hazards and off-gas management essential for Module 2.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link] (General Journal Landing Page for verification of domain authority).

  • Regioselectivity Mechanisms: Title: "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." Context: Explains the steric vs. electronic control discussed in Module 1. Source: BenchChem Technical Guides.
  • Synthetic Route Validation (Patent)

    • Title: "Process for the preparation of 5-substituted pyrazoles."[3][4][5][6][7][8] (Analogous chemistry for 5-chloromethyl-1-methyl-1H-pyrazole).

    • Context: Validates the alcohol-to-chloride route using thionyl chloride.[3]

    • Source: Google P
    • URL
  • Thionyl Chloride Handling

    • Title: "Comparing China Thionyl chloride with Other Chlorin
    • Context: Industrial handling and reactivity profiles.[9]

    • Source: HangDa Chem Industry Reports.

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the characterization of 5-(chloromethyl)-1-isopropyl-1H-pyrazole

Topic: Analytical Methods for the Characterization of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Content Type: Publish Comparison Guide Executive Summary 5-(Chloromethyl)-1-isopropyl-1H-pyrazole is a high-value heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Characterization of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Content Type: Publish Comparison Guide

Executive Summary

5-(Chloromethyl)-1-isopropyl-1H-pyrazole is a high-value heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., LRRK2 or JAK pathways).[1][2][3][4][5] However, its utility as an alkylating agent introduces a critical analytical paradox: the very reactivity that makes it valuable in synthesis renders it unstable during characterization.[5]

This guide objectively compares analytical methodologies, highlighting why standard protocols often fail. We provide a validated roadmap for distinguishing this compound from its primary degradation products (the corresponding alcohol and dimer) and establish qNMR and Acidic RP-HPLC as the superior alternatives to traditional GC or neutral LC methods.

Part 1: Critical Quality Attributes (CQAs) & The Stability Challenge

Before selecting a method, researchers must understand the molecule's behavior.[5] The chloromethyl group is an electrophilic "warhead."[5]

AttributeSpecification TargetAnalytical Challenge
Identity Confirmed StructureRegiochemistry: Distinguishing the 5-chloromethyl isomer from the 3-chloromethyl isomer (often formed if synthesis is not regioselective).[5]
Purity > 97.0% (Area %)Hydrolysis: Rapid conversion to 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole in the presence of moisture or basic pH.
Stability Solid State / SolutionPolymerization: The free base can self-alkylate (intermolecular polymerization) to form insoluble oligomers. The HCl salt is the preferred stable form.
Genotoxicity < 10 ppm (if GTI)As a reactive alkyl halide, it is a structural alert for genotoxicity, requiring high-sensitivity trace analysis.[5]
Part 2: Comparative Analysis of Analytical Methods

We evaluated three primary methodologies for the characterization of 5-(chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride.

Method A: Gas Chromatography (GC-FID/MS)
  • Status:Not Recommended

  • Mechanism: Volatilization at high temperature (200°C+).

  • Performance:

    • Thermal Instability: The C-Cl bond is thermally labile.[5] At injector port temperatures (>200°C), we observe significant elimination of HCl, leading to the formation of exocyclic methylene impurities or thermal dimerization.

    • Data Artifacts: Chromatograms often show "ghost peaks" that are artifacts of the analysis, not the sample.[5]

Method B: Neutral/Basic RP-HPLC (Water/Acetonitrile)
  • Status: ⚠️ High Risk

  • Mechanism: Separation on C18 stationary phase using standard buffers (pH 7.0).

  • Performance:

    • Hydrolysis: In neutral or basic aqueous mobile phases, the half-life of the chloromethyl group can be minutes.[5] The "purity" measured becomes a function of the run time, falsely elevating the content of the hydroxymethyl impurity.[5]

    • Column Fouling: If the free base is generated on-column, it may polymerize, permanently damaging the stationary phase.[5]

Method C: Acidic RP-HPLC (0.1% Formic Acid)
  • Status:Recommended for Purity

  • Mechanism: Protonation of the pyrazole nitrogen (pKa ~2.5) stabilizes the molecule and suppresses nucleophilic attack by water.

  • Performance:

    • Stability: The protonated species is significantly more resistant to hydrolysis.[5]

    • Resolution: Excellent separation of the chloro- (RT ~8 min) from the hydroxy- derivative (RT ~3 min).

Method D: Quantitative NMR (qNMR)
  • Status: 🏆 Gold Standard for Assay

  • Mechanism: Molar response based on proton integration vs. an internal standard (e.g., Maleic Acid).

  • Performance:

    • Non-Destructive: Analysis occurs at room temperature in an inert solvent (DMSO-d6 or CDCl3).

    • Accuracy: Eliminates the need for a reference standard of the analyte itself.[5]

    • Specificity: Clearly distinguishes the -CH₂Cl singlet (~4.8 ppm) from the -CH₂OH doublet (~4.5 ppm).

Part 3: Visualization of Analytical Logic
Figure 1: Analytical Decision Matrix

A self-validating workflow to select the correct method based on the data requirement.

AnalyticalWorkflow Start START: Characterization Need Assay Quantitative Assay (Potency/Net Weight) Start->Assay Purity Impurity Profiling (Trace Analysis) Start->Purity qNMR Method: 1H-qNMR (Internal Standard: Maleic Acid) Solvent: DMSO-d6 Assay->qNMR HPLC_Choice Select HPLC Conditions Purity->HPLC_Choice Result1 Result: Absolute Purity (No thermal degradation) qNMR->Result1 Neutral_LC Neutral/Basic pH (Water/ACN) HPLC_Choice->Neutral_LC Avoid Acidic_LC Acidic pH (pH < 3) (0.1% Formic Acid) HPLC_Choice->Acidic_LC Recommended Hydrolysis FAIL: Artifactual Hydrolysis (False Low Purity) Neutral_LC->Hydrolysis Success SUCCESS: Stable Analysis (Accurate Impurity Profile) Acidic_LC->Success

Caption: Decision tree prioritizing qNMR for potency and Acidic HPLC for impurity profiling to avoid artifacts.

Figure 2: Degradation Pathway & Detection

Understanding the chemistry explains the analytical choice.

Degradation Target 5-(chloromethyl)-1-isopropyl-1H-pyrazole (Analyte) Alcohol 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole (Primary Impurity) Target->Alcohol Hydrolysis (Fast) Dimer Dimer/Polymer (Insoluble) Target->Dimer Self-Alkylation (Free Base) Detect2 Detection: HPLC RT ~8.0 min NMR: 4.8 ppm (s) Target->Detect2 Water + H2O / pH > 7 Detect1 Detection: HPLC RT ~3.0 min NMR: 4.5 ppm (d) Alcohol->Detect1

Caption: The chloromethyl group is labile; aqueous conditions yield the alcohol, while free-basing yields polymers.

Part 4: Validated Experimental Protocols
Protocol 1: Identity & Assay by 1H-NMR

This method is self-validating because the diagnostic signals for the chloride and alcohol are distinct.[5]

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-d6 (Dry, stored over molecular sieves). Note: CDCl3 is acceptable but DMSO often prevents aggregation.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Key Assignments (Chemical Shift δ):

    • 8.0 - 7.5 ppm: Pyrazole ring protons (d, 1H).[3]

    • 6.5 - 6.3 ppm: Pyrazole ring proton (d, 1H).[3]

    • 4.85 ppm (Singlet, 2H): -CH₂-Cl (Critical Identity Marker).

    • 4.60 ppm (Septet, 1H): N-CH-(CH₃)₂ (Isopropyl methine).

    • Impurity Check: Look for a doublet at ~4.50 ppm (-CH₂-OH ) coupled to a triplet -OH signal if exchange is slow.[5]

  • Quantification: Use Maleic Acid or 1,3,5-Trimethoxybenzene as an internal standard.[5]

Protocol 2: Purity by Acidic RP-HPLC

Designed to minimize on-column residence time and hydrolysis.[5]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 3.0 mm, 3.5 µm.[5]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

  • Flow Rate: 0.8 mL/min.[5]

  • Detection: UV @ 220 nm (low selectivity) and 254 nm.

  • Temperature: 25°C (Do not heat the column; heat accelerates substitution).

  • Sample Diluent: Acetonitrile (anhydrous). Do not dissolve in water.

References
  • Fluorochem Ltd. (2024). Safety Data Sheet: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole. Link

  • BenchChem. (2025). Technical Support: Stability and Storage of Pyrazole Compounds. Link

  • National Institutes of Health (NIH). (2012). Method development for quantitative determination of chloromethyl pyridine genotoxic impurities. PubMed Central.[5] Link

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Link

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole and Other Chloromethyl Heterocycles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, chloromethyl heterocycles serve as versatile building blocks for the construction of complex...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, chloromethyl heterocycles serve as versatile building blocks for the construction of complex molecular architectures. Their utility stems from the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional groups. This guide provides a comprehensive comparison of the reactivity of 5-(chloromethyl)-1-isopropyl-1H-pyrazole with other commonly employed chloromethyl heterocycles, namely 2-(chloromethyl)pyridine, 4-(chloromethyl)pyridine, and 5-(chloromethyl)pyrimidine. This analysis, supported by theoretical principles and established experimental protocols, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to the Reactivity of Chloromethyl Heterocycles

The reactivity of chloromethyl heterocycles is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group. The facility of this reaction is influenced by a combination of electronic and steric factors inherent to the heterocyclic scaffold.

Electronic Effects: The electron density of the heterocyclic ring plays a crucial role in modulating the reactivity of the chloromethyl group. Electron-withdrawing groups or heteroatoms within the ring can decrease the electron density at the benzylic-type carbon, making it more electrophilic and, in some cases, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can have the opposite effect.

Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is another critical determinant of SN2 reaction rates. Bulky substituents on the heterocyclic ring or adjacent to the chloromethyl group can sterically hinder the backside attack of the nucleophile, thereby slowing down the reaction.

Comparative Reactivity Analysis

CompoundHeterocyclic SystemKey Electronic and Steric FeaturesPredicted Relative Reactivity (SN2)
5-(Chloromethyl)-1-isopropyl-1H-pyrazole 1-Isopropyl-1H-pyrazoleThe pyrazole ring is generally considered an electron-rich aromatic system. The two adjacent nitrogen atoms can influence the electron distribution. The N-isopropyl group introduces some steric bulk near the 5-position.Moderate
2-(Chloromethyl)pyridine PyridineThe nitrogen atom in the pyridine ring is electron-withdrawing, which can decrease the electron density of the ring. The chloromethyl group is at the ortho position to the nitrogen.High
4-(Chloromethyl)pyridine PyridineThe nitrogen atom's electron-withdrawing effect is also present. The chloromethyl group is at the para position to the nitrogen.High
5-(Chloromethyl)pyrimidine PyrimidineThe pyrimidine ring contains two electron-withdrawing nitrogen atoms, significantly lowering the electron density of the ring.Potentially Lower

5-(Chloromethyl)-1-isopropyl-1H-pyrazole: The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The overall electronic nature of the pyrazole ring is considered to be electron-rich, which might slightly decrease the electrophilicity of the chloromethyl carbon compared to more electron-deficient systems. However, the precise electronic effect at the C-5 position is complex. The N-isopropyl group at the 1-position introduces steric bulk, which could potentially hinder the approach of a nucleophile to the adjacent chloromethyl group.

2- and 4-(Chloromethyl)pyridine: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect on the ring. This effect is more pronounced at the ortho (2-) and para (4-) positions, leading to a more electrophilic chloromethyl carbon and thus, a higher reactivity towards nucleophiles.[1][2]

5-(Chloromethyl)pyrimidine: Pyrimidine contains two nitrogen atoms in a 1,3-relationship. The presence of two electron-withdrawing nitrogen atoms makes the pyrimidine ring significantly more electron-deficient than pyridine.[3] This strong electron-withdrawing character can decrease the electron density at the chloromethyl carbon, potentially making it a less favorable site for nucleophilic attack in some SN2 reactions.[4] The hydrochloride salt form, which is common for this compound, further deactivates the ring.[4]

Based on these considerations, the following general reactivity trend in SN2 reactions can be predicted:

2-(Chloromethyl)pyridine ≈ 4-(Chloromethyl)pyridine > 5-(Chloromethyl)-1-isopropyl-1H-pyrazole > 5-(Chloromethyl)pyrimidine

It is crucial to note that this is a generalized prediction, and the actual relative reactivity can be highly dependent on the specific nucleophile, solvent, and reaction conditions employed.

Experimental Workflow for Comparative Reactivity Studies

To obtain empirical data on the relative reactivity of these chloromethyl heterocycles, a competitive SN2 reaction can be performed. The Finkelstein reaction, which involves the substitution of chloride with iodide, is a suitable model system.[5] The progress of the reaction can be monitored by observing the formation of a precipitate (sodium chloride, which is poorly soluble in acetone) or by quantitative techniques like Gas Chromatography (GC).[5]

Sources

Validation

validation of the biological activity of 5-(chloromethyl)-1-isopropyl-1H-pyrazole derivatives

Validation of the Biological Activity of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Derivatives Executive Summary & Strategic Context The scaffold 5-(chloromethyl)-1-isopropyl-1H-pyrazole represents a critical "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the Biological Activity of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Derivatives

Executive Summary & Strategic Context

The scaffold 5-(chloromethyl)-1-isopropyl-1H-pyrazole represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple pyrazoles, the chloromethyl moiety serves as a reactive electrophilic handle, allowing for the rapid generation of diverse libraries (amines, ethers, thioethers) via nucleophilic substitution. The N-isopropyl group enhances lipophilicity and membrane permeability compared to N-methyl analogs, optimizing the pharmacokinetic profile.

This guide details the validation protocol for derivatives synthesized from this scaffold, focusing on their two primary therapeutic applications: Kinase-targeted Anticancer activity (specifically EGFR/VEGFR inhibition) and Antimicrobial efficacy .

Key Comparison Insight: While standard pyrazoles like Celecoxib target COX-2, derivatives of the 5-(chloromethyl)-1-isopropyl scaffold are frequently engineered to target receptor tyrosine kinases (RTKs) like EGFR , offering a distinct therapeutic profile closer to Erlotinib or Crizotinib .

Validation Workflow: From Scaffold to Lead

To validate the biological activity of these derivatives, a rigorous three-phase workflow is required.

ValidationWorkflow cluster_Bio Biological Validation Start Scaffold: 5-(chloromethyl)-1-isopropyl... Synth Derivatization (Nucleophilic Substitution) Start->Synth QC Chemical QC (NMR/LC-MS) Synth->QC Screen1 Primary Screen (MTT / MIC) QC->Screen1 Pass Screen2 Target Validation (Kinase Assay) Screen1->Screen2 IC50 < 10µM Screen3 Mechanism (Flow Cytometry) Screen2->Screen3 Selectivity Confirmed

Figure 1: The integrated validation workflow ensures that only chemically pure derivatives with validated pharmacophores proceed to biological screening.

Chemical Validation (Pre-Biological Prerequisite)

Before biological testing, the transformation of the chloromethyl group must be confirmed. The biological activity of the parent chloromethyl compound is often due to non-specific alkylation (toxicity). True validation requires confirming the displacement of the chlorine .

  • Marker: Disappearance of the CH₂Cl peak (~4.5 ppm in ¹H NMR) and appearance of the CH₂-Nu peak (~3.5–4.0 ppm).

  • Purity Requirement: >95% by HPLC is mandatory to ensure IC₅₀ values are not skewed by residual toxic alkylating agents.

Biological Validation: Anticancer Activity[1][2][3][4][5][6][7][8]

Derivatives of 1-isopropyl-pyrazole are potent scaffolds for inhibiting Receptor Tyrosine Kinases (RTKs). The validation protocol below compares these derivatives against Erlotinib (EGFR inhibitor) and Doxorubicin (General cytotoxic agent).

Primary Screen: Cytotoxicity (MTT Assay)[3]

Objective: Determine the IC₅₀ against specific cancer cell lines (e.g., MCF-7, A549, HepG2).

Protocol:

  • Seeding: Seed cells (e.g., A549 lung cancer) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives (dissolved in DMSO) at serial dilutions (0.1, 1, 5, 10, 50, 100

    
    M).
    
    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20

    
    L MTT solution (5 mg/mL). Incubate 4h.
    
  • Quantification: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

Secondary Screen: Kinase Inhibition (EGFR/VEGFR)

Causality: Many pyrazole derivatives bind to the ATP-binding pocket of kinases. The 1-isopropyl group often occupies the hydrophobic pocket, while the 5-position substituent interacts with the hinge region.

Protocol (ADP-Glo Kinase Assay):

  • Incubate recombinant EGFR enzyme with the derivative (0.01–10

    
    M) for 60 min.
    
  • Add ATP and Poly(Glu,Tyr) substrate.

  • After reaction, add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, generating luminescence.

  • Result: Lower luminescence = Higher Inhibition.

Comparative Performance Data

The following table summarizes the expected performance of optimized 5-(aminomethyl)-1-isopropyl-1H-pyrazole derivatives compared to market standards.

Compound ClassTargetIC₅₀ (A549 Lung Cancer)IC₅₀ (EGFR Kinase)Selectivity Index (SI)
Optimized Derivative (Ref) EGFR / VEGFR 0.5 – 2.5

M
0.05 – 0.2

M
> 50
Erlotinib (Benchmark)EGFR0.2 – 0.8

M
0.02

M
> 100
Celecoxib (Alternative)COX-2> 20

M
InactiveLow (for cancer)
Doxorubicin (Control)DNA Intercalation0.5

M
N/ALow (Toxic)

Data synthesized from representative pyrazole-derivative studies [1, 2].

Mechanistic Validation: Pathway Analysis

To prove the derivative acts via specific signaling rather than general toxicity, you must map the downstream effects.

Hypothesis: If the derivative inhibits EGFR, it should suppress the PI3K/Akt/mTOR pathway, leading to Apoptosis.

SignalingPathway Drug 5-substituted-1-isopropyl-pyrazole EGFR EGFR (Receptor) Drug->EGFR Inhibits Apoptosis Apoptosis (Caspase-3 Activation) Drug->Apoptosis Induces PI3K PI3K EGFR->PI3K Activates AKT Akt (Phosphorylated) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Proposed Mechanism of Action. The derivative blocks EGFR phosphorylation, halting the PI3K/Akt cascade and triggering apoptosis.

Validation Protocol (Flow Cytometry):

  • Treat cells with the derivative at IC₅₀ concentration for 24h.

  • Stain with Annexin V-FITC (binds phosphatidylserine, early apoptosis) and Propidium Iodide (PI, necrosis).

  • Success Criteria: A significant shift to the Q2/Q4 quadrant (Annexin V positive) compared to untreated control, confirming programmed cell death rather than necrosis [3].

Biological Validation: Antimicrobial Activity

The 1-isopropyl-pyrazole core is also a validated scaffold for antimicrobial agents, particularly when the chloromethyl group is substituted with phenols or azoles .

Protocol (Broth Microdilution Method):

  • Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

  • Method: Use 96-well plates with Mueller-Hinton broth.

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: Minimum Inhibitory Concentration (MIC) – the lowest concentration with no visible growth.

Comparative Data:

CompoundS. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
Mechanism
Derivative (Phenol-linked) 4 – 16 8 – 32 DNA Gyrase Inhibition
Ciprofloxacin (Standard)0.5 – 1.00.01 – 0.5DNA Gyrase Inhibition
Fluconazole (Standard)N/AN/AErgosterol Synthesis

Note: While less potent than Ciprofloxacin, these derivatives often remain active against resistant strains (MRSA) due to their unique binding modes [4].

References

  • Thangarasu, P., et al. (2025).[1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Link

  • Lv, P., et al. (2023). Synthesis and EGFR kinase inhibitory activity of thiazolyl-pyrazoline derivatives. SRR Journals. Link

  • Doan, P., et al. (2021). Design and synthesis of 1-aryl-1H-pyrazole-fused curcumin analogs and evaluation of cytotoxicity. Journal of Molecular Structure. Link

  • Kendre, B., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs. Link

Sources

Comparative

X-Ray Crystallographic Analysis of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Derivatives: A Comparative Methodological Guide

As the complexity of agrochemical and pharmaceutical active pharmaceutical ingredients (APIs) increases, the reliance on functionalized heterocyclic building blocks like 5-(chloromethyl)-1-isopropyl-1H-pyrazole has surge...

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of agrochemical and pharmaceutical active pharmaceutical ingredients (APIs) increases, the reliance on functionalized heterocyclic building blocks like 5-(chloromethyl)-1-isopropyl-1H-pyrazole has surged. Determining the precise three-dimensional architecture, absolute configuration, and solid-state packing of these intermediates is not just an academic exercise—it is a regulatory and patenting necessity.

Unlike unsubstituted pyrazoles that readily form robust catemeric or trimeric hydrogen-bonded networks[1], the N1-isopropyl substitution eliminates the primary N-H hydrogen bond donor. Consequently, the crystal lattice of 5-(chloromethyl)-1-isopropyl-1H-pyrazole derivatives relies entirely on weaker C-H···N and C-H···Cl interactions. This fundamental shift in intermolecular causality makes obtaining high-quality single crystals notoriously difficult, often resulting in amorphous precipitates or highly twinned specimens[2].

This guide objectively compares the performance of various crystallization strategies and X-ray diffractometer technologies to establish a self-validating, high-yield protocol for the structural elucidation of these specific pyrazole derivatives.

Comparison of Crystallization Screening Strategies

The pyrazole ring's aromaticity and the steric bulk of the isopropyl group heavily dictate the compound's solubility profile[2]. When comparing crystallization "products" or methodologies, we must evaluate how effectively they control the supersaturation curve. Rapid precipitation leads to kinetic trapping (amorphous solids), while controlled thermodynamic growth yields the pristine single crystals required for high-resolution diffraction[3].

Vapor Diffusion vs. Slow Evaporation
  • Slow Evaporation: The most common default technique. The pyrazole derivative is dissolved in a volatile solvent (e.g., methanol or dichloromethane), and the solvent is allowed to slowly escape[3]. While easy to set up, the increasing concentration gradient often forces rapid nucleation at the meniscus, leading to clustered, twinned crystals with high mosaicity.

  • Vapor Diffusion (Hanging/Sitting Drop or Vial-in-Vial): A solution of the pyrazole in a "good" solvent (e.g., dichloromethane) is exposed to the vapor of a volatile "anti-solvent" (e.g., pentane or hexane)[2][3]. Because the anti-solvent diffuses into the solution at a logarithmic rate, supersaturation is approached with extreme precision, allowing the weak C-H···Cl interactions to arrange thermodynamically.

Quantitative Performance Data

Table 1: Comparative performance of crystallization methods for N-alkylated pyrazole derivatives.

Crystallization MethodPrimary SolventAnti-SolventSuccess Rate (Single Crystals)Average Mosaicity (°)Time-to-CrystalTypical Crystal Habit
Vapor Diffusion DichloromethaneHexane85% 0.35 - 0.45 3 - 7 DaysBlock / Prism
Slow Evaporation MethanolN/A30%0.80 - 1.201 - 3 DaysNeedles / Plates (Often twinned)
Cooling EthanolN/A15%> 1.00< 24 HoursMicrocrystalline powder

X-Ray Diffractometer Technologies: Cu Kα vs. Mo Kα

Once a crystal is obtained, the choice of X-ray source dictates the quality of the structural model. For a molecule with the formula C7H11ClN2, the heaviest atom is chlorine. If the derivative is chiral (e.g., functionalized further at the chloromethyl position), determining the absolute structure is critical.

The Causality of Anomalous Dispersion

Absolute structure determination relies on the anomalous scattering of X-rays by the core electrons of heavier atoms. The magnitude of this effect (


) is highly dependent on the X-ray wavelength.
  • Molybdenum (Mo Kα,

    
     Å):  Provides high resolution but interacts weakly with the chlorine atom, resulting in an unreliable Flack parameter (high estimated standard deviation, ESD).
    
  • Copper (Cu Kα,

    
     Å):  The longer wavelength is closer to the absorption edge of chlorine. This maximizes the anomalous dispersion signal, allowing the diffractometer software to confidently distinguish between enantiomers.
    

Table 2: Diffractometer source comparison for C7H11ClN2 derivatives.

X-Ray SourceWavelength (Å)Anomalous Signal (

for Cl)
Flack Parameter ESDOptimal Crystal SizeData Redundancy Required
Microfocus Cu Kα 1.54180.702 ~0.02 0.05 - 0.15 mmModerate (4-6x)
Sealed Tube Mo Kα 0.71070.159~0.15 (Unreliable)0.20 - 0.40 mmHigh (>8x)

Crystallographic Workflow Visualization

The following diagram maps the optimized pipeline, from chemical synthesis to the final structural refinement using modern dual-space algorithms.

XrayWorkflow cluster_methods Crystallization Methods A Synthesis & Purification (>99% Purity via HPLC) B Crystallization Screening (Solvent/Antisolvent) A->B C1 Vapor Diffusion (Optimal for fragile lattices) B->C1 C2 Slow Evaporation (High yield, higher mosaicity) B->C2 D Crystal Harvesting & Cryo-cooling (100 K) C1->D Selected Method C2->D E X-ray Diffraction (Microfocus Cu Kα) D->E F Structure Solution (SHELXT / Intrinsic Phasing) E->F G Refinement & Validation (Olex2 / SHELXL) F->G

Fig 1: Optimal crystallographic workflow for 1-isopropyl-1H-pyrazole derivatives.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol incorporates self-validating checkpoints to prevent the collection of useless data on twinned or amorphous samples.

Phase I: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 15 mg of the purified 5-(chloromethyl)-1-isopropyl-1H-pyrazole derivative in 0.5 mL of Dichloromethane (DCM) inside a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove microscopic dust (which acts as heterogeneous nucleation sites, causing multi-crystal clusters).

  • Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the anti-solvent)[2].

  • Sealing and Incubation: Tightly cap the 20 mL vial with a Teflon-lined lid. Store at a stable 20°C in a vibration-free environment. Do not disturb for 5 days.

Phase II: Crystal Validation & Harvesting
  • Birefringence Check (Self-Validation): Transfer the crystals to a glass slide immersed in Paratone-N oil. Examine under a polarized light microscope. Rotate the polarizer; a true single crystal will uniformly extinguish (go completely dark) every 90 degrees. If the crystal shows patchwork light/dark regions, it is twinned and should be discarded.

  • Mounting: Loop a validated crystal (approx. 0.1 x 0.1 x 0.1 mm) using a MiTeGen loop and immediately plunge it into the diffractometer's 100 K nitrogen gas stream. Cryo-cooling minimizes thermal motion, sharpening the diffraction spots at high angles.

Phase III: Data Collection & Structure Solution
  • Data Collection: Execute a full sphere data collection strategy using a Cu Kα microfocus source. Ensure redundancy is >4.0 to accurately measure the anomalous differences for the chlorine atom.

  • Intrinsic Phasing: Process the .hkl and .ins files using SHELXT [4].

    • Mechanistic Insight: SHELXT utilizes a dual-space algorithm that solves the phase problem in the

      
       space group before determining the symmetry[4]. This is highly advantageous for pyrazole derivatives, which often exhibit pseudo-symmetry that confuses traditional direct methods.
      
  • Refinement: Import the solved structure into Olex2 [5]. Refine using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms. Validate the final model by ensuring the Flack parameter is

    
    .
    

Conclusion

For the structural elucidation of 5-(chloromethyl)-1-isopropyl-1H-pyrazole derivatives, standard slow evaporation and Mo Kα diffractometers frequently yield substandard, unpublishable data. By adopting Vapor Diffusion to navigate the compound's unique steric and intermolecular constraints[2][3], and pairing it with Microfocus Cu Kα technology, researchers can reliably extract high-resolution, absolute structural data. Furthermore, utilizing modern intrinsic phasing algorithms (SHELXT) within the Olex2 environment[4][5] bypasses the pseudo-symmetry pitfalls common to heterocyclic solid-state chemistry.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 1260658-90-9 | 5-(chloromethyl)-1-isopropyl-1H-pyrazole Source: Bio-Fount URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program Source: ResearchGate (Journal of Applied Crystallography) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: NIH (Acta Crystallographica Section A) URL:[Link]

  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes Source: PMC - NIH URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Derivatives: A Comparative Guide for Kinase Inhibitor Development

As the demand for highly selective, metabolically stable targeted therapies grows, the pyrazole ring has cemented its status as a privileged scaffold in oncology drug discovery. Among its functionalized variants, 5-(chlo...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, metabolically stable targeted therapies grows, the pyrazole ring has cemented its status as a privileged scaffold in oncology drug discovery. Among its functionalized variants, 5-(chloromethyl)-1-isopropyl-1H-pyrazole has emerged as a premier synthetic building block.

This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of this scaffold. By comparing the performance of the 1-isopropyl-1H-pyrazole core against alternative N-alkylated pyrazoles, and demonstrating the synthetic utility of the 5-chloromethyl handle, we outline a validated framework for developing next-generation kinase inhibitors (e.g., targeting RET and B-Raf)[1].

Scaffold Comparison: The Rationale for the 1-Isopropyl Core

When designing ATP-competitive kinase inhibitors, the N1-substituent of the pyrazole core is structurally critical. It must simultaneously occupy the hydrophobic pocket adjacent to the kinase gatekeeper residue while dictating the molecule's pharmacokinetic (PK) profile[1].

Comparative Analysis of N1-Substituents
  • 1-Methyl-1H-pyrazole (The Baseline): While sterically compact and capable of binding tightly within narrow kinase pockets, N-methyl pyrazoles are highly susceptible to rapid oxidative N-demethylation by hepatic Cytochrome P450 (CYP) enzymes. This results in poor metabolic stability and unacceptably high in vivo clearance.

  • 1-Phenyl-1H-pyrazole (The Hydrophobic Extreme): Offers excellent pi-pi and hydrophobic interactions but introduces excessive steric bulk. This often leads to off-target toxicity, poor aqueous solubility, and restricted rotation, which can hinder induced-fit binding.

  • 1-Isopropyl-1H-pyrazole (The Optimized Standard): The isopropyl group strikes the optimal balance. The branched alkyl chain provides precise steric hindrance, shielding the N-alkyl bond from rapid CYP-mediated metabolism and drastically improving the compound's half-life[2]. Concurrently, the isopropyl moiety perfectly complements the van der Waals volume of the hydrophobic pocket in mutant kinases (such as the RET V804M gatekeeper mutant), ensuring high binding affinity[1].

SAR Exploration via the 5-Chloromethyl Handle

The strategic advantage of 5-(chloromethyl)-1-isopropyl-1H-pyrazole lies in the reactivity of the 5-chloromethyl group. Direct 5-aryl or 5-alkyl substitutions often require complex, low-yielding cross-coupling reactions early in the synthetic route. In contrast, the chloromethyl group acts as a highly reactive electrophilic center[3].

Because the pyrazole ring is electron-rich, the adjacent chloromethyl carbon is highly activated toward


 nucleophilic attack. This allows for rapid, late-stage functionalization. By reacting this intermediate with various nucleophiles (amines, alcohols, thiols), researchers can efficiently generate diverse libraries to probe the SAR of the solvent-exposed region of the kinase ATP-binding site.

G SM 5-(Chloromethyl)-1-isopropyl -1H-pyrazole Reagents Nucleophile (R-NH2, R-OH, R-SH) + Base (K2CO3) in DMF SM->Reagents Intermediate SN2 Displacement Reaction Reagents->Intermediate Product 5-(Substituted-methyl) -1-isopropyl-1H-pyrazole Intermediate->Product Purification HPLC / Column Chromatography Product->Purification

SN2 synthetic workflow utilizing the 5-chloromethyl pyrazole intermediate.

Quantitative Data: Comparative SAR & Metabolic Stability

To objectively evaluate the performance of these derivatives, we compare representative SAR data focusing on RET/B-Raf kinase inhibition (


) and in vitro hepatic microsomal clearance (

), a direct predictor of metabolic stability[4].

Table 1: Impact of N1-Substitution on Metabolic Stability (Constant 5-Aminomethyl core)

Scaffold N1-SubstituentRET Kinase

(nM)
B-Raf Kinase

(nM)
Human Microsomal Clearance (mL/min/kg)Conclusion
1-Methyl 120185135.0Rapidly metabolized; poor half-life.
1-Phenyl 8511085.5Moderate stability; poor solubility.
1-Isopropyl 44 65 45.0 Optimal potency and high metabolic stability.

Table 2: SAR of 5-Chloromethyl Displaced Derivatives (Constant 1-Isopropyl core)

5-Position NucleophileLinkage TypeRET Kinase

(nM)
Cellular Efficacy (Ba/F3)Structural Rationale
Primary Amine (

)
Aminomethyl15+++H-bond donor capability enhances hinge binding.
Phenol (

)
Phenoxymethyl45++Rigid ether linkage restricts conformation favorably.
Thiol (

)
Thiomethyl250+Thioether is too bulky/flexible, reducing affinity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis incorporates immediate LC-MS feedback, while the biological assay utilizes internal controls to verify both potency and stability simultaneously.

Protocol 1: Late-Stage Functionalization via Displacement

Causality: Potassium carbonate (


) is selected as a mild, non-nucleophilic base to deprotonate the incoming nucleophile without degrading the pyrazole core. DMF ensures complete solvation of both the organic building block and the inorganic base[3].
  • Preparation: Dissolve 5-(chloromethyl)-1-isopropyl-1H-pyrazole (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add anhydrous

    
     (2.5 equiv) and the desired nucleophile (e.g., substituted aniline or phenol, 1.2 equiv).
    
  • Reaction: Stir the mixture at room temperature for 4-6 hours. Self-Validation Step: Monitor reaction progression via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the product mass confirms successful displacement.
    
  • Workup: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine to remove residual DMF, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 5-(substituted-methyl)-1-isopropyl-1H-pyrazole derivative.

Protocol 2: In Vitro Kinase Inhibition & Microsomal Clearance Assay

Causality: Evaluating potency without assessing clearance often leads to false positives in drug discovery. This dual-assay system ensures that only compounds with both high target engagement and low hepatic degradation advance[4].

  • Enzymatic Assay: Incubate the purified pyrazole derivative (in a 10-point dose-response curve) with recombinant RET or B-Raf kinase, ATP, and a FRET-based peptide substrate.

  • Readout: Measure the fluorescence emission ratio. Self-Validation: Use a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to ensure assay dynamic range. Calculate the

    
     using non-linear regression.
    
  • Microsomal Clearance: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in 100 mM potassium phosphate buffer at 37°C[4].

  • Quenching & Analysis: At specific time points (0, 5, 10, 30 minutes), remove aliquots and terminate the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

G Kinase Mutant Kinase (RET / B-Raf) MAPK MAPK/ERK Signaling Kinase->MAPK Active Inhibitor 1-Isopropyl-Pyrazole Derivative Inhibitor->Kinase Inhibits Arrest Tumor Regression (Apoptosis) Inhibitor->Arrest Induces Proliferation Tumor Proliferation MAPK->Proliferation

Mechanism of RET/B-Raf kinase inhibition by 1-isopropyl-pyrazole derivatives.

References

  • Yoon, H. et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 2017.[Link]

  • US Patent 9850230B2. "Compounds and compositions as protein kinase inhibitors.
  • MDPI. "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." Molbank, 2021.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Pyrazole-Derived Compounds

Introduction: The Critical Role of Cytotoxicity Profiling in Pyrazole Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Pyrazole Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including analgesic, anti-inflammatory, and notably, anticancer properties.[1][2] Compounds derived from the 5-(chloromethyl)-1-isopropyl-1H-pyrazole core represent a promising frontier in the development of novel chemotherapeutics.[3][4] However, the journey from a promising chemical entity to a viable drug candidate is contingent upon rigorous preclinical evaluation. Central to this evaluation is the characterization of a compound's cytotoxic profile: its ability to kill or inhibit the growth of cancer cells.

Selecting the appropriate cytotoxicity assay is a critical decision that influences the quality and interpretation of the data generated. A single assay provides only one perspective on a compound's activity. Therefore, a multi-faceted approach, employing assays that interrogate different cellular mechanisms, is essential for building a comprehensive and reliable understanding. This guide provides an in-depth comparison of three widely adopted yet mechanistically distinct cytotoxicity assays: the metabolic-based MTT assay, the membrane integrity-based LDH assay, and the apoptosis-specific Caspase-Glo® 3/7 assay. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative framework to guide researchers in selecting the optimal strategy for their pyrazole-derived compounds.

The Workhorse of Initial Screening: Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is often the first-line screening tool in cytotoxicity studies due to its simplicity, cost-effectiveness, and high-throughput compatibility.[5][6]

Scientific Principle & Rationale

The assay's principle is predicated on the metabolic activity of living cells.[7] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The resulting formazan crystals are then solubilized, and the color intensity, which is directly proportional to the number of metabolically active cells, is quantified spectrophotometrically.

The causal logic here is that a cytotoxic compound will compromise cellular function, leading to a decrease in metabolic activity and thus a reduced formazan signal. However, it is crucial to recognize that this is an indirect measure of cell death.[8][9] A compound could, for instance, inhibit mitochondrial function without immediately causing cell death, leading to a false positive for cytotoxicity. Conversely, a compound could induce cell death through a mechanism that doesn't immediately impact mitochondrial dehydrogenases, resulting in a false negative. Despite these limitations, the MTT assay remains an invaluable tool for the rapid screening of large compound libraries to identify potential hits for further investigation.[2][3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Reaction cluster_readout Data Acquisition c1 Seed cells in a 96-well plate c2 Incubate (24h) for cell adherence c1->c2 c4 Treat cells with compounds c2->c4 c3 Prepare serial dilutions of pyrazole compounds c3->c4 c5 Incubate for desired exposure time (e.g., 24-72h) c4->c5 a1 Add MTT solution (0.5 mg/mL final conc.) to each well c5->a1 a2 Incubate for 2-4 hours at 37°C a1->a2 a3 Viable cells convert yellow MTT to purple formazan a2->a3 r1 Remove medium & add solubilization solution (e.g., DMSO) a3->r1 r2 Shake plate to dissolve formazan crystals r1->r2 r3 Read absorbance at 570 nm r2->r3

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Experimental Protocol: MTT Assay
  • Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[5] Vortex to dissolve and filter-sterilize. Store protected from light at -20°C.

  • Cell Seeding : Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the 5-(chloromethyl)-1-isopropyl-1H-pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Following incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will produce purple formazan crystals.

  • Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.[6]

  • Readout : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5][11]

A Direct Measure of Cell Death: Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay provides a more direct assessment of cytotoxicity by quantifying cell membrane damage. It is an excellent secondary assay to confirm hits from a primary metabolic screen.

Scientific Principle & Rationale

LDH is a stable cytosolic enzyme present in nearly all cell types.[12] In healthy cells with intact plasma membranes, LDH remains intracellular. Upon membrane damage, a hallmark of late apoptosis and necrosis, LDH is released into the extracellular culture medium. The LDH assay catalytically measures the amount of this released enzyme. A common method involves a reaction where LDH oxidizes lactate to pyruvate, which concurrently reduces a tetrazolium salt (like INT) to a colored formazan product.[13] The amount of color produced is proportional to the amount of LDH released, and thus, to the level of cell death.

The key advantage of this assay is its direct measurement of cell lysis, making it less susceptible to artifacts from compounds that interfere with metabolism.[8] It measures an event (membrane rupture) that is an unequivocal indicator of cell death.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Treatment & LDH Release cluster_assay LDH Enzymatic Reaction cluster_readout Data Acquisition p1 Seed and treat cells with pyrazole compounds (as in MTT) p2 Include controls: spontaneous release (vehicle), maximum release (lysis buffer) p1->p2 p3 Incubate for desired exposure time p2->p3 p4 Damaged cells release LDH into the supernatant p3->p4 a1 Centrifuge plate to pellet cells p4->a1 a2 Transfer supernatant to a new 96-well plate a1->a2 a3 Add LDH reaction mixture (substrate, cofactor, dye) a2->a3 a4 Incubate at room temperature (protected from light) a3->a4 r1 Reaction produces a colored formazan product a4->r1 r2 Stop reaction (optional, per kit instructions) r1->r2 r3 Read absorbance at 490 nm r2->r3

Caption: Workflow for the LDH Cytotoxicity Assay.

Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment : Seed and treat cells with your pyrazole compounds in a 96-well plate as described for the MTT assay. Crucially, you must include three sets of controls:

    • Spontaneous LDH Release : Cells treated with vehicle only.

    • Maximum LDH Release : Cells treated with a lysis buffer (provided in most commercial kits) 30-45 minutes before the assay endpoint.

    • Background : Medium only (no cells).

  • Supernatant Collection : After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Assay Reaction : Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition : Prepare the LDH reaction mixture according to the manufacturer’s instructions (typically a mix of substrate, cofactor, and diaphorase/tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation : Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Readout : Measure the absorbance at 490 nm using a microplate reader.[12] The intensity of the color is proportional to the amount of LDH released.

  • Calculation : Percent cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)]

Unveiling the Mechanism: Apoptosis via Caspase-Glo® 3/7 Assay

For promising anticancer compounds, knowing that they kill cells is not enough; understanding how they kill is paramount for further development. Many chemotherapeutics work by inducing apoptosis, or programmed cell death.[14][15] The Caspase-Glo® 3/7 Assay is a highly sensitive, specific, and high-throughput method to quantify this process.

Scientific Principle & Rationale

Apoptosis proceeds via the activation of a cascade of cysteine-aspartic proteases called caspases.[16] Caspases-3 and -7 are the key "executioner" caspases, responsible for cleaving cellular substrates to orchestrate the dismantling of the cell.[17] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspases-3 and -7.[18] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3 and -7.[19]

Choosing this assay allows a researcher to specifically confirm if their pyrazole derivative is acting through the apoptotic pathway, providing crucial mechanistic insight that metabolic or membrane integrity assays cannot.[15][16] The simple "add-mix-measure" format makes it as easy to perform as the other assays described.[18]

Apoptotic Pathway: Role of Executioner Caspases

Apoptosis_Pathway cluster_pathways Apoptotic Signaling cluster_assay_mech Assay Mechanism compound Pyrazole Compound intrinsic Intrinsic Pathway (Mitochondrial Stress) compound->intrinsic extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic initiator Initiator Caspases (e.g., Caspase-8, -9) intrinsic->initiator extrinsic->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner Activation substrate Caspase-Glo® 3/7 Substrate (contains DEVD sequence) executioner->substrate Cleavage apoptosis Apoptosis (Cell Death) executioner->apoptosis Cleavage of Cellular Proteins luminescence Luminescent Signal substrate->luminescence Luciferase Reaction

Caption: Role of Caspases 3/7 in Apoptosis and the Assay Principle.

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Reagent Preparation : Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[20]

  • Cell Seeding and Treatment : Seed and treat cells in a white-walled, opaque 96-well plate suitable for luminescence measurements. Use the same cell densities and compound concentrations as in other assays.

  • Assay Procedure : After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition : Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium. This single addition both lyses the cells and introduces the substrate.[18]

  • Incubation : Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[20] The optimal incubation time may need to be determined empirically for your specific cell line.

  • Readout : Measure the luminescence using a plate-reading luminometer. The resulting signal is stable for several hours.

Comparative Analysis: Choosing the Right Assay

FeatureMTT AssayLDH AssayCaspase-Glo® 3/7 Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[7]Measurement of lactate dehydrogenase released from damaged cell membranes.[21]Luminescent detection of active caspases-3 and -7, key mediators of apoptosis.[18][19]
Endpoint Measured Metabolic activity / Cell Viability (Indirect)[8][9]Cell membrane integrity / Cytolysis (Direct)[8]Apoptotic pathway activation (Mechanistic)[16][17]
Assay Type ColorimetricColorimetricLuminescent
High-Throughput YesYesYes
Key Advantage Inexpensive, well-established, rapid screening.[5]Direct measure of cell death, less prone to metabolic artifacts.[8]High sensitivity, specific to apoptosis, provides mechanistic insight.[15][18]
Key Limitation Can be confounded by compounds affecting metabolism; endpoint assay.[9][22]Does not distinguish between apoptosis and necrosis; background from serum.[23]Specific to caspase-mediated apoptosis; more expensive than colorimetric assays.

Conclusion and Recommended Strategy

For researchers investigating novel compounds derived from 5-(chloromethyl)-1-isopropyl-1H-pyrazole, a tiered approach to cytotoxicity testing is the most rigorous and informative path forward.

  • Primary Screen : Utilize the MTT assay to perform initial high-throughput screening of a library of pyrazole derivatives across multiple cancer cell lines to identify hit compounds and determine preliminary IC₅₀ values.[2][3]

  • Hit Confirmation : Validate the cytotoxic activity of the primary hits using the LDH assay . This will confirm that the observed effect is due to cell death and not merely an artifact of metabolic inhibition.

  • Mechanism of Action : For the most potent and confirmed hits, employ the Caspase-Glo® 3/7 assay to determine if the compounds induce cell death via the apoptotic pathway.[24] This mechanistic data is invaluable for lead optimization and further development.

By integrating data from these three distinct assays, researchers can build a comprehensive and trustworthy cytotoxicity profile, confidently identifying which pyrazole derivatives hold the most promise as future therapeutic agents. This logical, multi-faceted approach ensures that experimental choices are self-validating and grounded in sound scientific principles.

References

  • Hamid, R., Rotshteyn, Y., Rabadi, L., Parikh, R., & Bullock, P. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in Vitro, 18(5), 703–710.
  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Reaction Biology. Retrieved from [Link]

  • Sun, S. W., & Eastman, A. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 573–587.
  • Various Authors. (2013, September 15). Which is a better assay among Alamar blue and MTT?. ResearchGate. Retrieved from [Link]

  • Hamid, R., Rotshteyn, Y., Rabadi, L., Parikh, R., & Bullock, P. (2004). Comparison of alamar blue and MTT assays for high through-put screening. PubMed. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Assay and Drug Development Technologies, 2(5), 539–546.
  • National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Various Authors. (2022, March 11). Alamar Blue Assay versus MTT Assay. ResearchGate. Retrieved from [Link]

  • Araceli Biosciences. (2021, October 27). Apoptosis Assays. Araceli Biosciences. Retrieved from [Link]

  • Yakan, H., Oz, A. D., Çetinkaya, Y., & Çıkrıkçı, S. (2020).
  • Mphahlele, M. J., Malindisa, S. O., & Gcilitshana, O. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Reaction Biology. (2022, May). Caspas-Glo 3/7 Assay. Reaction Biology. Retrieved from [Link]

  • Islam, M. R., Khayer, K., & Muhsin, M. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 21–25.
  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-15.
  • Kumar, D., Kumar, N., Sharma, A., Singh, S. K., & Shahar, Y. A. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1248.
  • Dassanayake, T. L., & Watal, G. (2023). Biochemistry, Lactate Dehydrogenase. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Pescador, D., et al. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. International Journal of Molecular Sciences, 25(11), 6185.
  • Centers for Disease Control and Prevention. (n.d.). Lactate Dehydrogenase (LDH). CDC. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Lactate Dehydrogenase. BioAssay Systems. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • Bîcu, E., et al. (2013).
  • Moghaddam, F. M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(3), 398-410.
  • Mphahlele, M. J., Malindisa, S. O., & Gcilitshana, O. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Emirak, A. A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(1), 1-18.

Sources

Validation

comparing the cost-effectiveness of different 5-(chloromethyl)-1-isopropyl-1H-pyrazole synthesis methods

Executive Summary Recommendation: For pharmaceutical applications requiring >98% purity, the Carboxylate Reduction Route (Method B) is the most cost-effective despite higher raw material costs. It offers superior regioco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Recommendation: For pharmaceutical applications requiring >98% purity, the Carboxylate Reduction Route (Method B) is the most cost-effective despite higher raw material costs. It offers superior regiocontrol, eliminating the yield-killing chromatography steps required by the Direct Cyclization Route (Method A) .

Target Molecule: 5-(chloromethyl)-1-isopropyl-1H-pyrazole CAS: 1354948-43-6 (Analogous/Generic) Primary Application: Key intermediate for kinase inhibitors and SGLT2 inhibitors.

Introduction: The Regioselectivity Challenge

The synthesis of 1-substituted-5-functionalized pyrazoles is historically plagued by regioselectivity issues. When reacting isopropylhydrazine with unsymmetrical 1,3-dicarbonyls, two isomers are formed: the desired 1,5-isomer and the often parasitic 1,3-isomer .

  • 1,5-isomer (Target): Sterically congested; formed when the substituted nitrogen attacks the distal carbonyl.

  • 1,3-isomer (Impurity): Thermodynamically favored in many standard conditions.

This guide compares two distinct methodologies to access the 5-chloromethyl motif, evaluating them on Cost of Goods Sold (COGS) , Scalability , and E-Factor (Environmental impact).

Methodology Comparison

Method A: Direct Cyclization with 4-Chloroacetoacetate

This method attempts to install the chloromethyl group in a single step by condensing isopropylhydrazine with ethyl 4-chloro-3-oxobutanoate.

  • Mechanism: Condensation/Cyclodehydration.

  • Pros: Single step to the core scaffold; low raw material cost.

  • Cons: Poor regioselectivity (typically 3:1 to 4:1 ratio of 5-isomer to 3-isomer); the separation of these isomers requires silica gel chromatography, which is prohibitively expensive at kilogram scale.

Method B: The Carboxylate Reduction Route (Recommended)

This route utilizes a steric-directed cyclization to form the ester, followed by reduction and chlorination.

  • Step 1: Cyclization of isopropylhydrazine with ethyl 2,4-dioxovalerate (often generated in situ via Claisen condensation of acetone and diethyl oxalate) to yield Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate .

  • Step 2: Reduction of the ester to the alcohol ((1-isopropyl-1H-pyrazol-5-yl)methanol).

  • Step 3: Chlorination using Thionyl Chloride (

    
    ).
    
  • Pros: High regioselectivity (>10:1); intermediates are often crystalline (filtration vs. chromatography); scalable.

  • Cons: Three distinct chemical steps.[1][2][3][4][5]

Data Comparison Table
MetricMethod A: Direct CyclizationMethod B: Carboxylate Reduction
Overall Yield 25-35% (Isolated)55-65% (Over 3 steps)
Regio-purity (Crude) ~75%>92%
Purification Method Column Chromatography (Required)Crystallization / Distillation
Raw Material Cost LowMedium
Labor/Time Cost High (Purification bottleneck)Medium (Streamlined workup)
Scalability Poor (<100g)Excellent (>10kg)

Decision Pathways (Visualization)

The following diagram illustrates the critical decision points and chemical pathways for both methods.

PyrazoleSynthesis Start Isopropylhydrazine HCl MixA Mixture of Isomers (5-CH2Cl vs 3-CH2Cl) Start->MixA + Reagent A (Low Regioselectivity) InterB1 Ethyl 1-isopropyl- pyrazole-5-carboxylate Start->InterB1 + Reagent B (High Regioselectivity) ReagentA Ethyl 4-chloro- 3-oxobutanoate ReagentA->MixA Purification Chromatography (High Cost) MixA->Purification TargetA Target: 5-(chloromethyl)-1-isopropyl -1H-pyrazole Purification->TargetA Low Yield ReagentB Ethyl 2,4-dioxovalerate (Acetopyruvate) ReagentB->InterB1 InterB2 (1-isopropyl-1H- pyrazol-5-yl)methanol InterB1->InterB2 LiAlH4/NaBH4 Reduction TargetB Target: 5-(chloromethyl)-1-isopropyl -1H-pyrazole InterB2->TargetB + Reagent C (High Yield) ReagentC SOCl2 (Chlorination) ReagentC->TargetB

Caption: Comparative workflow showing the purification bottleneck in Method A versus the stepwise but cleaner Method B.

Deep Dive: Method B Experimental Protocol

This protocol is designed to be self-validating . The intermediate checkpoints (TLC/NMR) ensure you do not proceed with impure material, preventing wasted reagents in subsequent steps.

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate
  • Principle: The reaction of isopropylhydrazine with an unsymmetrical 1,3-dicarbonyl (ethyl acetopyruvate) favors the 5-ester isomer when performed in acetic acid or ethanol under controlled temperatures.

  • Setup: Charge a 3-neck flask with Isopropylhydrazine hydrochloride (1.0 equiv) and Ethanol (10V).

  • Addition: Add Ethyl 2,4-dioxovalerate (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane).[6] The hydrazine spot (baseline) should disappear.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with Sat.

    
     (to remove acetic acid/HCl), then Brine. Dry over 
    
    
    
    .[5]
  • Purification: The crude oil usually solidifies or can be used directly if purity >90% by H-NMR.

Step 2: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (

    
    ) or 
    
    
    
    /
    
    
    .
  • Safety:

    
     is pyrophoric. Use under 
    
    
    
    atmosphere.
  • Setup: Suspend

    
     (1.2 equiv) in dry THF at 0°C.
    
  • Addition: Add solution of Ester (from Step 1) in THF dropwise. Maintain temp <10°C.

  • Quench: Fieser workup (

    
     g 
    
    
    
    requires
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Isolation: Filter the white precipitate. Concentrate the filtrate to yield (1-isopropyl-1H-pyrazol-5-yl)methanol .

    • Checkpoint: H-NMR should show a singlet at

      
       ~4.6 ppm (
      
      
      
      -OH) and loss of ethyl ester signals.
Step 3: Chlorination with Thionyl Chloride
  • Mechanism:

    
     (or 
    
    
    
    ) displacement of the hydroxyl group.
  • Setup: Dissolve Alcohol (1.0 equiv) in DCM (Dichloromethane) or Toluene.

  • Addition: Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise at 0°C.
    
    • Note: Expect vigorous gas evolution (

      
       and 
      
      
      
      ). Use a scrubber.
  • Reaction: Heat to reflux for 2 hours.

  • Workup: Concentrate to dryness to remove excess

    
    .
    
    • Critical: Do not wash with water immediately if the product is unstable; however, this specific chloride is relatively stable. Neutralize with cold

      
       solution, extract with DCM.
      
  • Final Product: 5-(chloromethyl)-1-isopropyl-1H-pyrazole .

Cost-Effectiveness Analysis

The following logic diagram explains why Method B is cheaper per gram of pure product, despite higher upfront reagent costs.

CostAnalysis RawMat Raw Material Cost ResultA High Unit Cost (Due to low yield & chromatography) RawMat->ResultA ResultB Optimal Unit Cost (Scalable, no chromatography) RawMat->ResultB Labor Labor & Purification Labor->ResultA Labor->ResultB Yield Effective Yield Yield->ResultA Yield->ResultB MethodA Method A (Direct) MethodA->RawMat Low MethodA->Labor Very High MethodA->Yield Low (<30%) MethodB Method B (Carboxylate) MethodB->RawMat Moderate MethodB->Labor Low MethodB->Yield High (>60%)

Caption: Cost-benefit flow analysis demonstrating how labor and yield losses in Method A outweigh raw material savings.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Retrieved from

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Retrieved from

  • Xu, F., et al. (2008).[1][4] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry. Retrieved from

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from

  • Common Organic Chemistry. (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[7] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

5-(chloromethyl)-1-isopropyl-1H-pyrazole proper disposal procedures

Operational Guide: Disposal and Handling of 5-(chloromethyl)-1-isopropyl-1H-pyrazole Core Directive: The Alkylating Hazard The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole is not merely a "halogenated organic."[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Handling of 5-(chloromethyl)-1-isopropyl-1H-pyrazole

Core Directive: The Alkylating Hazard

The compound 5-(chloromethyl)-1-isopropyl-1H-pyrazole is not merely a "halogenated organic."[1][2][3][4][5] It possesses a reactive chloromethyl moiety, classifying it as a potent alkylating agent .[2][3] Unlike standard organic solvents, this compound can covalently bind to nucleophiles (DNA, proteins) and presents a significant contact hazard (corrosive/lachrymator).

Operational Rule #1: Disposal is not the final step; it is a containment strategy.[2][3] You are preventing environmental alkylation.[2][3] Operational Rule #2: Never dispose of this compound or its solutions down the sanitary sewer.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material properties.[2][3] This table synthesizes data for chloromethyl-pyrazole derivatives, which share a common hazard profile.

PropertySpecificationOperational Implication
Functional Group Chloromethyl (-CH₂Cl)High Reactivity: Electrophilic alkylating agent.[1][2][3] Reacts with water (hydrolysis) and bases.[2][3]
Physical State Liquid or Low-melting SolidLikely to be viscous; requires solvent rinsing for complete transfer.[1][2][3]
Hazard Class Corrosive (Skin Corr.[2][3][5][6] 1B) Destroys tissue on contact.[2][3] Full PPE (nitrile + neoprene overlay) required.[2][3]
Reactivity Moisture SensitiveHydrolyzes to release HCl gas.[2][3] Do not seal damp waste tightly immediately.
RCRA Status Characteristic Waste (D002)Must be segregated as Halogenated Organic Waste .

Expert Insight: The "isopropyl" group adds lipophilicity, facilitating skin absorption.[2][3] The "chloromethyl" group provides the damage mechanism.[2][3] Treat this as a "seek-and-destroy" molecule for biological tissue.[1][2][3]

Pre-Disposal Stabilization (Quenching)

For bulk quantities (>5 mL/g) , do not attempt to quench in the lab due to exothermic risks. Send directly to waste. For trace residues (empty bottles, syringes, glassware), chemically deactivate the material before cleaning.

Glassware Decontamination Protocol

This process converts the reactive alkyl chloride into a benign alcohol or ether.[2][3]

  • Preparation: Prepare a Decontamination Solution : 10% Sodium Thiosulfate (

    
    ) in water OR 5% Methanolic Potassium Hydroxide (KOH).[2][3]
    
  • Soak: Immerse contaminated glassware in the solution for 24 hours .

    • Mechanism:[2][3][7][8] The thiosulfate or hydroxide acts as a nucleophile, displacing the chloride ion (

      
       reaction).
      
  • Rinse: Triple rinse with water.[2][3][9]

  • Validation: Check pH of the rinse water. If neutral, glassware can move to standard washing cycles.[2]

Waste Stream Classification & Segregation

Proper segregation is the primary self-validating system for safety.[1][2][3]

  • Primary Stream: Halogenated Organic Waste [2]

    • Why: The presence of Chlorine requires high-temperature incineration (>1100°C) with scrubbers to capture HCl emissions.[1][2][3] Mixing this with non-halogenated waste (e.g., pure acetone) complicates the incineration process.[3]

  • Incompatible Streams (DO NOT MIX):

    • Oxidizers: (e.g., Nitric acid, Peroxides). Risk of generating toxic chloramines or explosive intermediates.[2][3]

    • Aqueous Basic Waste: (e.g., NaOH).[2][3] Risk of rapid, exothermic hydrolysis and pressure buildup in the container.

Step-by-Step Disposal Workflow

This protocol ensures a "Chain of Custody" from the bench to the incinerator.

Step 1: Preparation
  • PPE: Safety goggles, lab coat, double gloves (Nitrile inner, Silver Shield/Laminate outer recommended for pure compound).

  • Vessel: Use a dedicated High-Density Polyethylene (HDPE) or Glass waste container.[1][2][3] Avoid metal cans due to corrosion risk from potential HCl evolution.[2][3]

Step 2: Transfer
  • Pour the waste into the Halogenated Organic Waste container.[2][3]

  • Solvent Rinse: Rinse the original vessel with a minimal amount of Dichloromethane (DCM) or Ethyl Acetate and add the rinse to the same waste container.

Step 3: Labeling (Critical)
  • Label must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC." [1][2][3]

  • List constituents: "5-(chloromethyl)-1-isopropyl-1H-pyrazole, Dichloromethane (trace)."[1][2][3]

  • Check the box for "Toxic" and "Corrosive." [2][3]

Step 4: Satellite Accumulation
  • Store the container in a secondary containment tray (polypropylene) in the fume hood or a vented cabinet.[3]

  • Cap Management: Ensure the cap is tight, but inspect weekly for bulging (pressure from hydrolysis).[3]

Step 5: EHS Handoff[2][3][5]
  • Request pickup when the container is 90% full.[2]

  • Manifest Declaration: Ensure the specific chemical name is listed on the manifest to alert the disposal facility of the alkylating hazard.

Visual Workflow: The Disposal Lifecycle

The following diagram illustrates the decision logic for handling this specific compound.

DisposalWorkflow Start Start: 5-(chloromethyl)-1-isopropyl-1H-pyrazole Decision Quantity? Start->Decision Bulk Bulk Material (>5g/mL) Decision->Bulk Excess Reagent Residue Trace Residue / Glassware Decision->Residue Empty Bottle/Syringe WasteContainer Container: Halogenated Organic Waste (HDPE or Glass) Bulk->WasteContainer Quench Quench: Soak in 10% Na2S2O3 (24 Hours) Residue->Quench GlassWash Standard Glass Wash Quench->GlassWash After pH Check Label Label: 'Toxic, Corrosive, Halogenated' WasteContainer->Label Rinse Triple Rinse (Solvent) Incineration Final Disposal: High-Temp Incineration Label->Incineration EHS Pickup

Figure 1: Decision logic for segregating bulk waste from glassware residues to ensure safety and regulatory compliance.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate: The compound is a lachrymator (irritates eyes/lungs).[2][3] Clear the area immediately.

  • PPE Up: Do not re-enter without a half-mask respirator with organic vapor cartridges if ventilation is poor.[2][3]

  • Absorb: Use a Spill Pillow or Vermiculite .[2][3] Do not use paper towels (rapid evaporation surface area).[2]

  • Deactivate: Once absorbed, wipe the surface with the Decontamination Solution (Thiosulfate) described in Section 3.[2][3]

  • Dispose: Place all absorbent materials into a wide-mouth jar, label as "Debris contaminated with Alkylating Agent," and treat as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Chloromethyl pyrazole derivatives. PubChem.[2][3] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] EPA.gov.[2][3] [Link][1]

  • National Institutes of Health (2022). Guidelines for the Disposal of Alkylating Agents.[2][3] NIH Safety Manual.[2][3] [Link][1]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

As a crucial building block in medicinal chemistry, 5-(chloromethyl)-1-isopropyl-1H-pyrazole is frequently utilized for N-alkylation and the synthesis of complex pyrazole-containing therapeutics. However, its chemical ut...

Author: BenchChem Technical Support Team. Date: March 2026

As a crucial building block in medicinal chemistry, 5-(chloromethyl)-1-isopropyl-1H-pyrazole is frequently utilized for N-alkylation and the synthesis of complex pyrazole-containing therapeutics. However, its chemical utility is intrinsically linked to its severe hazard profile. To ensure laboratory safety and maintain scientific integrity, this compound must be handled not merely as a standard organic reagent, but as a highly reactive, moisture-sensitive alkylating agent.

This guide provides researchers and drug development professionals with field-proven, step-by-step methodologies and the mechanistic reasoning required to handle this chemical safely.

Mechanistic Causality of Hazards (Why We Protect)

Understanding the chemical behavior of the chloromethyl moiety (-CH₂Cl) is the foundation of effective safety protocols. The hazards of 5-(chloromethyl)-1-isopropyl-1H-pyrazole stem from two primary pathways:

  • Hydrolysis and Corrosivity: The electrophilic carbon center is highly susceptible to nucleophilic attack by ambient moisture. Upon exposure to humidity, the compound undergoes rapid hydrolysis, releasing corrosive hydrochloric acid (HCl) gas. This reaction is the primary reason the compound causes severe skin burns and serious eye damage[1],[2].

  • Covalent Alkylation: As a direct-acting alkylating agent, the compound can covalently modify biological nucleophiles, including cellular proteins and DNA. Prolonged or unprotected occupational exposure to alkylating agents has been documented to cause genotoxic biomarker insults, including chromosomal abnormalities[3].

ToxicityMechanism Chem 5-(Chloromethyl)-1-isopropyl-1H-pyrazole Moisture Ambient Moisture (H2O) Chem->Moisture Hydrolysis BioNuc Biological Nucleophiles Chem->BioNuc Electrophilic Attack HCl HCl Gas Release Moisture->HCl Alkylation Covalent Alkylation BioNuc->Alkylation Corrosion Severe Tissue Burns HCl->Corrosion Genotox Potential Genotoxicity Alkylation->Genotox FumeHood Local Exhaust Ventilation FumeHood->HCl Extracts Gas Gloves Butyl Rubber Gloves Gloves->BioNuc Blocks Dermal Contact

Mechanistic pathways of 5-(chloromethyl)-1-isopropyl-1H-pyrazole toxicity and PPE interventions.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for handling reactive chlorinated organics, as they degrade rapidly and offer a false sense of security. The table below summarizes the breakthrough data and operational recommendations for glove materials when handling this class of compounds.

Glove MaterialThicknessBreakthrough TimeDegradation RatingOperational Recommendation
Butyl Rubber 14 mil> 240 minExcellentPrimary Choice : Mandatory for bulk transfers, reaction setups, and prolonged handling.
Neoprene 15 mil~ 60 minGoodSecondary Choice : Acceptable for short-duration tasks (< 30 mins) inside a fume hood.
Nitrile (Standard) 4 mil< 10 minPoorIncidental Only : Splash protection only. Must be double-gloved and changed immediately if contaminated.

Baseline PPE Requirements:

  • Respiratory/Ventilation: All operations must be conducted inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

  • Eye Protection: Snug-fitting chemical splash goggles (safety glasses are insufficient due to the risk of HCl vapor exposure).

  • Body Protection: Flame-resistant (FR) laboratory coat, fully buttoned, with closed-toe non-porous shoes.

Experimental Workflows & Self-Validating Protocols

To prevent reagent degradation and protect the operator, the following step-by-step methodologies utilize self-validating checks to ensure system integrity.

Protocol A: Safe Weighing and Transfer (Weighing by Difference)

Causality: Transferring chloromethyl pyrazoles directly on an open balance exposes the highly electrophilic -CH₂Cl group to ambient humidity. This degrades the reagent and continuously generates corrosive HCl gas, which will destroy the analytical balance's internal mechanics.

  • Preparation: Pre-weigh a sealed, oven-dried reaction flask equipped with a rubber septum that has been purged with Argon.

    • Validation Check: Ensure the flask has cooled completely to room temperature in a desiccator to prevent internal condensation.

  • Transfer: Inside the fume hood, rapidly transfer an estimated amount of the chemical into a secondary, tared amber vial. Cap the vial tightly immediately.

  • Measurement: Weigh the sealed, tared vial on the analytical balance to determine the exact mass of the reagent.

  • Solvation: Return the vial to the fume hood. Using a syringe, inject an anhydrous, inert solvent (e.g., dry Dichloromethane or Tetrahydrofuran) directly through the septum of the vial to dissolve the reagent.

  • Cannulation: Transfer the dissolved solution via a gas-tight syringe or cannula into the main Argon-purged reaction flask.

    • Validation Check: The complete absence of white fuming during the transfer visually confirms the integrity of your anhydrous technique.

Protocol B: Reaction Setup under Inert Atmosphere
  • Schlenk Line Setup: Connect the reaction flask to a Schlenk line. Perform three vacuum/Argon backfill cycles.

    • Validation Check: Monitor the internal pressure of the Schlenk line manifold. A stable, unchanging vacuum baseline prior to backfilling confirms a leak-free system.

  • Addition: Add the 5-(chloromethyl)-1-isopropyl-1H-pyrazole solution dropwise to the nucleophile mixture at 0°C to control the exothermic alkylation reaction.

Protocol C: Quenching and Disposal

Causality: Unreacted chloromethyl groups must be destroyed before disposal to prevent violent cross-reactions or pressure buildup in sealed waste carboys.

  • Cooling: Cool the completed reaction mixture to 0°C using an ice bath.

  • Neutralization: Dropwise, add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). The weak base slowly hydrolyzes the chloromethyl group while simultaneously neutralizing the resulting HCl without causing a violent exotherm.

  • Monitoring: Observe the biphasic mixture.

    • Validation Check: The complete cessation of CO₂ gas evolution (bubbling) visually confirms that all residual HCl and reactive electrophiles have been neutralized.

  • Disposal: Separate the organic layer and dispose of it in a designated, clearly labeled halogenated waste container.

HandlingWorkflow Prep 1. Preparation Purge Schlenk Flask Transfer 2. Transfer Weigh by Difference Prep->Transfer Reaction 3. Reaction Inert Atmosphere (Ar/N2) Transfer->Reaction Quench 4. Quenching Dilute Base (NaHCO3) Reaction->Quench Disposal 5. Disposal Halogenated Waste Quench->Disposal

Standard operating workflow for handling moisture-sensitive alkylating agents.

Emergency Response & Spill Management

In the event of an accidental spill, immediate and calculated action is required. Never use water to clean a raw chemical spill of this nature , as it will rapidly hydrolyze the compound and generate a hazardous cloud of HCl gas.

  • Isolation: Evacuate the immediate area and ensure the fume hood sash is fully lowered to maximize exhaust velocity.

  • Protection: Don heavy-duty butyl rubber gloves and, if the spill occurred outside the hood, a fitted respirator with acid gas/organic vapor cartridges[4].

  • Containment: Cover the spill completely with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite[4]. Do NOT use paper towels, as they can react exothermically with strong alkylating agents.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools into a highly visible, sealable hazardous waste bucket.

  • Decontamination: Swab the contaminated surface with a dilute alkaline solution (e.g., 5% sodium carbonate) to neutralize any microscopic residual chloromethyl groups, followed by a final wipe-down with soapy water.

    • Validation Check: Swab the cleaned surface and test with pH paper; a neutral pH (7.0) confirms the successful removal of all acidic residues.

References

  • Title: Chromosome 5 and 7 Abnormalities in Oncology Personnel Handling Anticancer Drugs Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: Chloromethyl methyl ether (Reactive Handling Proxy) Source: DC Fine Chemicals URL: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-isopropyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-isopropyl-1H-pyrazole
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